N-Acetylglycine-13C2,15N
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C4H5NO3 |
|---|---|
Peso molecular |
115.09 g/mol |
Nombre IUPAC |
2-acetyliminoacetic acid |
InChI |
InChI=1S/C4H5NO3/c1-3(6)5-2-4(7)8/h2H,1H3,(H,7,8) |
Clave InChI |
UDBARZGUZJPRIX-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
N-Acetylglycine-13C2,15N: A Comprehensive Physicochemical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of N-Acetylglycine-13C2,15N, a stable isotope-labeled compound crucial for a variety of research applications. This document details its physical and chemical characteristics, provides experimental protocols for its analysis, and illustrates its application in metabolic research workflows.
Core Physicochemical Properties
This compound is an isotopically labeled form of N-Acetylglycine, where two carbon atoms and one nitrogen atom are replaced with their stable isotopes, ¹³C and ¹⁵N, respectively. This labeling makes it an invaluable tool for tracer studies in metabolic research and as an internal standard for quantitative analysis by mass spectrometry and NMR.[1]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is specific to the labeled compound, other parameters, such as the melting point, are derived from the unlabeled N-Acetylglycine and are expected to be nearly identical.
| Identifier | Value |
| IUPAC Name | 2-acetamidoacetic acid-¹³C₂,¹⁵N |
| Synonyms | Aceturic acid-¹³C₂,¹⁵N; Acetamidoacetic acid-¹³C₂,¹⁵N |
| CAS Number | 1202222-42-1 |
| Molecular Formula | C₂¹³C₂H₇¹⁵NO₃ |
| Molecular Weight | 120.08 g/mol |
| Property | Value | Notes |
| Physical State | White crystalline powder | Based on data for unlabeled N-Acetylglycine. |
| Melting Point | 207-209 °C | Data for unlabeled N-Acetylglycine.[2] The isotopic labeling is not expected to significantly alter the melting point. |
| Solubility | Soluble in water and ethanol.[3] Slightly soluble in acetone and chloroform.[3] Insoluble in ether and benzene.[3] | Data for unlabeled N-Acetylglycine. |
| Isotopic Purity | Typically ≥98 atom % for ¹³C and ¹⁵N | This can vary by manufacturer and lot. A Certificate of Analysis should be consulted for precise isotopic enrichment. |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for its effective use in research. The following are standard protocols for determining its key physicochemical properties.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 207 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).
Determination of Solubility
The solubility of this compound in various solvents can be determined qualitatively.
Materials:
-
This compound sample
-
Various solvents (e.g., water, ethanol, acetone, chloroform, ether, benzene)
-
Test tubes
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate the tubes vigorously using a vortex mixer for 30 seconds.
-
Visually inspect the tubes for the dissolution of the solid.
-
If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
For a more quantitative assessment, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or HPLC, if a suitable chromophore is present or after derivatization.
Application in Research: A Workflow for Metabolic Tracing
This compound is primarily used as a tracer to follow the metabolic fate of glycine and acetate in biological systems. The heavy isotopes incorporated into the molecule allow its downstream metabolites to be distinguished from endogenous molecules by mass spectrometry.
Caption: Workflow for metabolic tracing using this compound.
This diagram illustrates the general workflow for a stable isotope tracer experiment. The labeled compound is introduced into a biological system. After a defined period, samples are collected, and metabolites are extracted. Analytical techniques such as mass spectrometry are then used to detect and quantify the incorporation of the heavy isotopes into various metabolites, allowing for the elucidation of metabolic pathways.
References
A Technical Guide to the Synthesis and Purification of N-Acetylglycine-¹³C₂,¹⁵N for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetylglycine-¹³C₂,¹⁵N, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies, proteomics, and as an internal standard for quantitative analysis by NMR and mass spectrometry.[1] This document outlines a detailed experimental protocol adapted for small-scale synthesis to accommodate the high value of the isotopically labeled starting material, [¹³C₂,¹⁵N]glycine.
Introduction
N-Acetylglycine, the acetylated form of the amino acid glycine, plays a role in various biological processes. The incorporation of stable isotopes, specifically ¹³C at both carbon positions and ¹⁵N at the nitrogen position, creates a valuable tracer for metabolic flux analysis and a precise internal standard for quantitative mass spectrometry and NMR-based studies.[1] The synthesis of this labeled compound follows the well-established method of N-acetylation of glycine using acetic anhydride.[2]
Synthesis of N-Acetylglycine-¹³C₂,¹⁵N
The synthesis of N-Acetylglycine-¹³C₂,¹⁵N is achieved through the N-acetylation of [¹³C₂,¹⁵N]glycine using acetic anhydride in an aqueous medium. This method is known for its high yield and straightforward procedure.[2]
Reaction Scheme
The chemical reaction for the synthesis is as follows:
Glycine-¹³C₂,¹⁵N reacts with acetic anhydride to yield N-Acetylglycine-¹³C₂,¹⁵N and acetic acid.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| [¹³C₂,¹⁵N]Glycine | ¹³C₂H₅¹⁵NO₂ | 78.05 | Starting material. Purity should be ≥98%. |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Reagent grade, ≥98% purity. |
| Deionized Water | H₂O | 18.02 | High purity water is essential. |
| Ice | H₂O | - | For cooling and washing. |
Experimental Protocol
This protocol is adapted from established methods for the N-acetylation of glycine and scaled for a representative synthesis starting with 100 mg of [¹³C₂,¹⁵N]glycine.[2]
-
Dissolution of Labeled Glycine: In a 10 mL round-bottom flask equipped with a small magnetic stir bar, dissolve 100 mg (1.28 mmol) of [¹³C₂,¹⁵N]glycine in 0.4 mL of deionized water. Stir the mixture at room temperature until the glycine is completely dissolved.
-
Addition of Acetic Anhydride: While stirring vigorously, add 0.26 mL (2.75 mmol, a slight excess) of acetic anhydride to the glycine solution in a single portion.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature. The reaction is exothermic, and the solution may become warm. Stirring is continued for 20-30 minutes.
-
Crystallization: After the initial reaction period, place the flask in an ice bath to facilitate the crystallization of the N-Acetylglycine-¹³C₂,¹⁵N. For complete crystallization, the mixture can be stored in a refrigerator (4°C) overnight.
-
Isolation of the Product: Collect the crystalline product by vacuum filtration using a small Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials and acetic acid.
-
Drying: Dry the purified N-Acetylglycine-¹³C₂,¹⁵N product under vacuum to a constant weight.
Expected Yield
The reported yield for the large-scale synthesis of unlabeled N-Acetylglycine is typically high, in the range of 89-92%.[2] For a small-scale synthesis with the labeled compound, a slightly lower yield should be anticipated due to transfers and handling of smaller quantities. A reasonable expected yield would be in the range of 80-90%.
| Starting Material | Theoretical Yield | Expected Yield (85%) |
| 100 mg of [¹³C₂,¹⁵N]Glycine | 150 mg | 127.5 mg |
Purification of N-Acetylglycine-¹³C₂,¹⁵N
For most research applications, the product obtained after washing and drying is of sufficient purity. However, if higher purity is required, recrystallization can be performed.
Recrystallization Protocol
-
Dissolution: Dissolve the crude N-Acetylglycine-¹³C₂,¹⁵N in a minimal amount of boiling deionized water.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry under vacuum.
Characterization
The successful synthesis and purity of N-Acetylglycine-¹³C₂,¹⁵N can be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
The molecular weight of N-Acetylglycine-¹³C₂,¹⁵N is 120.08 g/mol .[3] Mass spectrometry will show a molecular ion peak corresponding to this mass, confirming the incorporation of the stable isotopes.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| N-Acetylglycine (unlabeled) | C₄H₇NO₃ | 117.10 |
| N-Acetylglycine-¹³C₂,¹⁵N | ¹³C₂¹²C₂H₇¹⁵NO₃ | 120.08 |
NMR Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation. The ¹H and ¹³C NMR spectra will show characteristic shifts for N-Acetylglycine. The presence of ¹³C and ¹⁵N will result in specific splitting patterns (coupling) that can be observed.
Expected ¹H NMR Chemical Shifts (in D₂O):
-
~2.0 ppm (singlet, 3H, -COCH₃)
-
~3.9 ppm (singlet, 2H, -CH₂-)
Expected ¹³C NMR Chemical Shifts (in D₂O):
-
~22 ppm (-COCH₃)
-
~43 ppm (-CH₂-)
-
~174 ppm (-COOH)
-
~175 ppm (-CONH-)
Workflow and Pathway Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of N-Acetylglycine-¹³C₂,¹⁵N.
Purification Workflow
Caption: Workflow for the purification of N-Acetylglycine-¹³C₂,¹⁵N by recrystallization.
Conclusion
This guide provides a detailed and practical protocol for the synthesis and purification of N-Acetylglycine-¹³C₂,¹⁵N, a valuable tool for modern scientific research. By following the outlined procedures, researchers can confidently produce this isotopically labeled compound with high purity and in good yield, enabling advanced studies in metabolism, drug development, and quantitative proteomics.
References
A Technical Guide to the Isotopic Enrichment and Purity Analysis of N-Acetylglycine-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylglycine, a derivative of the simplest amino acid, glycine, plays a role in various biological processes and is utilized in biomedical research. The isotopically labeled form, N-Acetylglycine-13C2,15N, in which the two glycine carbons are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N), serves as a powerful tool in metabolic research, drug development, and clinical diagnostics. Its use as an internal standard and a tracer in metabolic fate studies allows for precise quantification and elucidation of biochemical pathways.[1][2] This technical guide provides an in-depth overview of the core methodologies for analyzing the isotopic enrichment and purity of this compound, focusing on mass spectrometry and nuclear magnetic resonance spectroscopy.
Data Presentation
The quantitative analysis of this compound is crucial for ensuring the accuracy and reliability of experimental results. The following tables summarize typical specifications for isotopic enrichment and chemical purity.
Table 1: Isotopic Enrichment Specifications
| Parameter | Specification |
| ¹³C Enrichment | ≥ 99 atom % |
| ¹⁵N Enrichment | ≥ 98 atom % |
| Isotopic Purity | ≥ 98% |
Note: These values are typical and may vary by manufacturer. Always refer to the Certificate of Analysis for lot-specific data.
Table 2: Chemical Purity and Physical Properties
| Parameter | Specification |
| Chemical Purity (CP) | ≥ 98% |
| Appearance | White to off-white solid |
| Molecular Formula | C₂¹³C₂H₇¹⁵NO₃ |
| Molecular Weight | ~120.08 g/mol |
| Melting Point | 207-209 °C (decomposes) |
Experimental Protocols
The determination of isotopic enrichment and purity of this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for quantifying the incorporation of stable isotopes. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed methods.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Isotopic Enrichment Analysis
This protocol is adapted from established methods for the analysis of N-acetylated amino acids.[3][4]
a. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Create a series of dilutions to establish a calibration curve.
-
Sample Derivatization (Esterification and Acetylation):
-
Dry an aliquot of the sample or standard under a stream of nitrogen gas.
-
Add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour to form the methyl ester.
-
Evaporate the methanol under nitrogen at room temperature.
-
Add 250 µL of Dichloromethane (DCM) and evaporate under nitrogen to remove any remaining reagents.
-
To the dried residue, add 1 mL of a mixture of acetic anhydride, triethylamine, and acetone (1:2:5, v/v/v) and heat at 60°C for 10 minutes.
-
Evaporate the reagents under a stream of nitrogen at room temperature.
-
Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.[3]
-
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 70°C, hold for 2 minutes.
-
Ramp to 140°C at 15°C/min, hold for 4 minutes.
-
Ramp to 240°C at 12°C/min, hold for 5 minutes.[4]
-
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
c. Data Analysis:
-
Isotopic Enrichment Calculation: Determine the relative abundance of the molecular ion peaks corresponding to the unlabeled (M+0), singly labeled (M+1, M+2), and fully labeled (M+3) N-Acetylglycine. The isotopic enrichment is calculated from the ratio of the integrated peak areas of the labeled species to the total integrated peak area of all isotopic species.
-
Purity Assessment: Chemical purity is determined by comparing the peak area of the N-Acetylglycine derivative to the total area of all peaks in the chromatogram.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Purity and Quantification
LC-MS/MS offers high sensitivity and specificity and is particularly useful for analyzing samples from complex biological matrices.[5][6][7]
a. Sample Preparation:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10% methanol in water). For quantification in biological samples, use a protein precipitation method (e.g., with acetonitrile or trichloroacetic acid) to remove larger molecules.
-
Internal Standard: For absolute quantification, an appropriate internal standard (e.g., d3-N-acetylcysteine) should be used.[5]
b. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UHPLC system (e.g., Thermo Vanquish, Waters Acquity).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Acetylglycine (unlabeled): m/z 118.05 -> 76.04
-
This compound: m/z 121.06 -> 78.05 (predicted)
-
c. Data Analysis:
-
Purity Analysis: The purity is determined by the relative peak area of this compound in the chromatogram.
-
Isotopic Enrichment: The relative abundance of the labeled and unlabeled species is determined by comparing the integrated peak areas of their respective MRM transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed structural information and is a powerful tool for confirming isotopic labeling at specific atomic positions. Both ¹H and ¹³C NMR are valuable for the analysis of this compound.
1. ¹H and ¹³C NMR Spectroscopy Protocol
a. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
b. NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 5 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
c. Spectral Interpretation:
-
¹H NMR: The spectrum of unlabeled N-Acetylglycine in D₂O typically shows a singlet for the acetyl methyl protons (~2.0 ppm) and a singlet for the methylene protons (~3.8 ppm).[8][9] In the ¹³C₂ labeled compound, the methylene proton signal will appear as a doublet due to one-bond coupling to the adjacent ¹³C nucleus. The presence of ¹⁵N will result in further splitting of the methylene proton signal due to two-bond coupling.
-
¹³C NMR: The spectrum of unlabeled N-Acetylglycine shows signals for the acetyl methyl carbon (~22 ppm), the methylene carbon (~43 ppm), and the carboxyl carbon (~174 ppm).[10] For this compound, the signals for the glycine carbons will be significantly enhanced, confirming the isotopic enrichment at these positions. The one-bond ¹³C-¹⁵N coupling will result in a doublet for the methylene carbon signal.
-
Isotopic Enrichment Estimation: The isotopic enrichment can be estimated by comparing the integral of the satellite peaks (due to ¹³C coupling) with the central peak in the ¹H NMR spectrum of a partially labeled sample, or by quantitative ¹³C NMR.
Mandatory Visualizations
Biosynthesis of N-Acetylglycine
The following diagram illustrates the primary metabolic pathway for the synthesis of N-Acetylglycine.
Caption: Biosynthesis of N-Acetylglycine from Glycine and Acetyl-CoA.
Experimental Workflow for Stable Isotope Tracing
This diagram outlines a typical experimental workflow for using this compound as a metabolic tracer in cell culture.
Caption: Workflow for metabolic tracing with this compound.
Logical Relationship for Purity and Enrichment Analysis
The following diagram illustrates the logical flow of analyzing this compound for both chemical purity and isotopic enrichment.
Caption: Analysis workflow for this compound qualification.
Conclusion
The accurate determination of isotopic enrichment and chemical purity of this compound is paramount for its effective use in research and development. Mass spectrometry and NMR spectroscopy are indispensable tools for this purpose, providing complementary information on the isotopic labeling and overall purity of the compound. The protocols and data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of this compound in their experimental workflows. Adherence to rigorous analytical methodologies will ultimately lead to more precise and reproducible scientific outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000532) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. bmse000610 N-acetylglycine at BMRB [bmrb.io]
The Metabolic Journey of N-Acetylglycine-13C2,15N: An In-Depth In Vivo Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of N-Acetylglycine-13C2,15N, a dual-labeled stable isotope tracer. By tracing the path of the heavy carbon and nitrogen atoms, researchers can elucidate the intricate dynamics of glycine metabolism, its role in various biosynthetic and detoxification pathways, and its potential as a signaling molecule. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key metabolic and signaling pathways using Graphviz diagrams.
Introduction to N-Acetylglycine and Stable Isotope Tracing
N-Acetylglycine (NAG) is an N-acetylated derivative of the amino acid glycine.[1][2] It is an endogenous metabolite found in various tissues and biofluids and is involved in several metabolic processes.[3] The use of stable isotope-labeled molecules, such as this compound, offers a powerful, non-radioactive method to track the metabolic fate of compounds in vivo.[] By replacing specific carbon and nitrogen atoms with their heavier, stable isotopes (¹³C and ¹⁵N), the tracer molecule and its downstream metabolites can be distinguished from their naturally abundant counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][5] This allows for the quantitative analysis of metabolic fluxes and pathway activities.[6][7]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Quantitative Pharmacokinetic Data (Proxy from N-Acetylcysteine)
The following tables summarize the pharmacokinetic parameters of N-acetylcysteine (NAC) in humans, which can be used as a proxy to estimate the behavior of N-Acetylglycine. It is important to note that these are estimates and the actual values for N-Acetylglycine may differ.
Table 1: Pharmacokinetic Parameters of N-Acetylcysteine (NAC) after Intravenous and Oral Administration in Healthy Volunteers
| Parameter | Intravenous Administration | Oral Administration | Reference(s) |
| Bioavailability | - | 6 - 10% | [5] |
| Volume of Distribution (Vd) | 0.33 L/kg | 0.33 - 0.47 L/kg | [5][8] |
| Total Body Clearance | 0.21 L/h/kg | - | [5] |
| Renal Clearance | ~30% of total clearance | - | [5] |
| Elimination Half-life (t½) | 2.27 h | 6.25 h | [5][8] |
| Mean Residence Time (MRT) | 1.62 h | - | [5] |
| Peak Plasma Concentration (Cmax) | - | 0.35 - 4 mg/L (200-400 mg dose) | [8] |
| Time to Peak Plasma Concentration (Tmax) | - | 1 - 2 h | [8] |
Table 2: Tissue Distribution of N-Acetylcysteine (NAC) in Mice
| Tissue | Uptake Observed | Time to Uptake | Effect on Glutathione (GSH) Levels | Reference(s) |
| Liver | Yes | Within 15 min | No significant change | [9] |
| Kidney | Yes | - | - | [10][11] |
| Bladder | Yes | Within 15 min | ~2-fold increase | [9] |
| Bone Marrow | Yes | Within 15 min | 50-70% decrease (in granulocytes) | [9] |
| Brain | No | - | - | [9] |
| Spinal Cord | No | - | - | [9] |
Metabolic Pathways
Once administered, this compound is anticipated to undergo several metabolic transformations. The primary pathways include deacetylation to release labeled glycine, and the subsequent entry of this glycine into central carbon and nitrogen metabolism.
Deacetylation and Glycine Release
The initial and primary metabolic fate of N-Acetylglycine is its hydrolysis (deacetylation) to yield [¹³C₂,¹⁵N]-glycine and acetate. This reaction is catalyzed by acylases, with particularly high activity found in the kidneys and liver.[11][12]
Glycine Conjugation Pathway
N-Acetylglycine itself is formed through the glycine conjugation pathway. This pathway is a crucial detoxification route in the liver, where glycine N-acyltransferase (GLYAT) catalyzes the conjugation of glycine with various acyl-CoA molecules.[13][14] The administration of exogenous this compound can provide insights into the dynamics and capacity of this pathway.
Glycine Cleavage System and One-Carbon Metabolism
The released [¹³C₂,¹⁵N]-glycine can be catabolized by the mitochondrial glycine cleavage system (GCS).[15][16] This multi-enzyme complex breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[1][6] The ¹³C and ¹⁵N labels from glycine can then be traced into various biosynthetic pathways that utilize one-carbon units, such as the synthesis of purines, thymidine, and methionine.[6]
Potential Signaling Roles
Beyond its metabolic functions, N-acetylated amino acids and N-acyl glycines are emerging as signaling molecules. While the specific signaling pathways for N-Acetylglycine are not fully elucidated, studies on related compounds suggest potential interactions with cellular signaling cascades. For instance, N-acetylcysteine has been shown to influence pathways like Notch2 and EGFR/Akt signaling.[17][18] N-acyl glycines may also interact with G protein-coupled receptors (GPCRs) or ion channels.[19][20]
Experimental Protocols
A typical in vivo study to trace the metabolic fate of this compound involves several key steps from tracer administration to data analysis.
Animal Model and Tracer Administration
-
Animal Model: C57BL/6 mice are a commonly used model for in vivo metabolic studies.
-
Tracer: this compound is dissolved in a sterile saline solution.
-
Administration:
-
Intravenous (IV) Infusion: A primed-constant infusion is often used to achieve a metabolic steady state. A bolus "priming" dose is administered to rapidly bring the plasma concentration to the desired level, followed by a continuous infusion at a lower rate to maintain this concentration.
-
Intraperitoneal (IP) Injection: A single bolus injection can be used for dynamic studies.
-
Oral Gavage: To study oral bioavailability and first-pass metabolism.
-
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at various time points post-administration via tail vein or cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation.
-
Tissue Harvesting: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain, muscle) are rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.
-
Urine Collection: Urine can be collected throughout the study using metabolic cages.
-
Sample Preparation for Mass Spectrometry:
-
Protein Precipitation: Plasma and homogenized tissue samples are treated with a cold solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Supernatant Collection: The samples are centrifuged, and the supernatant containing the metabolites is collected.
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), metabolites may need to be derivatized to increase their volatility.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS or GC-MS analysis.
-
Mass Spectrometry Analysis
-
Instrumentation: High-resolution mass spectrometers, such as a Q Exactive Orbitrap or a triple quadrupole mass spectrometer, are used for the analysis.[5]
-
Chromatography: Liquid chromatography (LC) or gas chromatography (GC) is used to separate the metabolites before they enter the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is typically used for LC-MS.
-
Scan Mode: For quantitative analysis, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) is used to specifically detect the precursor and product ions of N-Acetylglycine and its labeled metabolites.
-
Resolution: High resolution is crucial to distinguish between the ¹³C and ¹⁵N isotopologues.[5]
-
Experimental Workflow Diagram
Conclusion
The use of this compound as a stable isotope tracer provides a powerful tool for investigating the in vivo dynamics of glycine metabolism, detoxification pathways, and one-carbon metabolism. By combining carefully designed in vivo experiments with high-resolution mass spectrometry, researchers can gain quantitative insights into these fundamental biological processes. The information presented in this technical guide serves as a comprehensive resource for scientists and drug development professionals aiming to utilize this advanced methodology in their research endeavors. Further studies are warranted to delineate the specific signaling roles of N-Acetylglycine and to obtain direct pharmacokinetic data for this valuable tracer molecule.
References
- 1. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Human Metabolome Database: Showing metabocard for Acetylglycine (HMDB0000532) [hmdb.ca]
- 5. mycompounddiscoverer.com [mycompounddiscoverer.com]
- 6. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uptake and distribution of N-acetylcysteine in mice: tissue-specific effects on glutathione concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. [Utilization of N-acetylated amino acids in solutions for intravenous feeding. Cleavage of N-acetyltyrosine and N-acetylcysteine in rat tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. N-acetylcysteine decreases malignant characteristics of glioblastoma cells by inhibiting Notch2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of GPCR/ion channel interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ora.ox.ac.uk [ora.ox.ac.uk]
Navigating the Stability and Storage of N-Acetylglycine-¹³C₂,¹⁵N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for N-Acetylglycine-¹³C₂,¹⁵N. Understanding the stability profile of this isotopically labeled compound is critical for ensuring its integrity and the accuracy of experimental results in research and drug development. This document outlines recommended storage, potential degradation pathways, and methodologies for stability assessment.
Executive Summary
N-Acetylglycine-¹³C₂,¹⁵N, a stable isotope-labeled derivative of N-Acetylglycine, is a valuable tool in metabolic research and as an internal standard for quantitative analysis. While inherently more stable than their radioactive counterparts, proper handling and storage are paramount to prevent degradation and maintain isotopic enrichment. This guide synthesizes available data and established principles of chemical stability to provide best-practice recommendations.
Recommended Storage Conditions
Proper storage is the first line of defense in preserving the integrity of N-Acetylglycine-¹³C₂,¹⁵N. Based on information from various suppliers and safety data sheets for the unlabeled analogue, the following conditions are recommended.
Table 1: Recommended Storage Conditions for N-Acetylglycine-¹³C₂,¹⁵N
| Condition | Temperature | Atmosphere | Light | Additional Notes |
| Long-term Storage | -20°C[1][2] | Dry, inert atmosphere recommended | Protect from light | For periods exceeding one year. |
| Short-term Storage | 2-8°C[3][4][5] | Dry | Protect from light | For routine use and periods up to several months. |
| Solutions | -80°C[1][2] | Tightly sealed container | Protect from light | For stock solutions to minimize freeze-thaw cycles. |
Stability Profile
N-Acetylglycine-¹³C₂,¹⁵N is generally a stable compound under recommended storage conditions.[6][7][8] However, exposure to harsh conditions can lead to degradation. The primary stability concerns are hydrolysis, thermal decomposition, and photolysis.
Table 2: Summary of Stability Data for N-Acetylglycine
| Stress Factor | Condition | Observed Effect | Potential Degradation Products |
| Hydrolysis | Acidic or basic pH | The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable.[9][10] | Glycine-¹³C₂,¹⁵N, Acetic Acid |
| Thermal | High temperatures (e.g., >200°C) | Decomposition can occur, generating toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[6][7][8] | Various decomposition products |
| Oxidation | Strong oxidizing agents | The molecule can be oxidized, though specific products are not well-documented for this compound.[6] | Oxidized derivatives |
| Photostability | UV light exposure | UV photolysis can induce degradation, potentially through cleavage of the acetyl group.[11] | Glycine-¹³C₂,¹⁵N, various photoproducts |
Potential Degradation Pathways
While specific degradation pathways for N-Acetylglycine-¹³C₂,¹⁵N are not extensively documented, logical pathways can be inferred from its chemical structure and the behavior of similar N-acetylated amino acids. The most probable non-thermal degradation route is the hydrolysis of the amide bond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Acetylglycine, 25 g, CAS No. 543-24-8 | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 6. N-Acetylglycine(543-24-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. fishersci.com [fishersci.com]
- 9. A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
Navigating the Isotopic Landscape: A Technical Guide to the NMR Chemical Shifts of N-Acetylglycine-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) chemical shifts for N-Acetylglycine-¹³C₂,¹⁵N. This isotopically labeled compound serves as a crucial tool in a variety of research applications, including as an internal standard for quantitative NMR and in metabolic tracer studies. This document outlines the expected chemical shifts, detailed experimental protocols for data acquisition, and a logical workflow for such analyses.
Expected NMR Chemical Shifts
The introduction of ¹³C and ¹⁵N isotopes into the N-Acetylglycine molecule provides unique signatures in NMR spectroscopy, enabling researchers to distinguish it from its unlabeled counterpart and other molecules in complex mixtures. The expected chemical shifts are based on experimental data for the unlabeled molecule and known ranges for the labeled nuclei.
The isotopic labeling in N-Acetylglycine-¹³C₂,¹⁵N specifically involves the two carbon atoms of the glycine backbone and the nitrogen atom of the amide linkage. This labeling scheme is particularly useful for tracing the metabolic fate of the glycine moiety.
Table 1: Expected NMR Chemical Shifts for N-Acetylglycine-¹³C₂,¹⁵N
| Atom Name | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Acetyl Methyl (CH₃) | ¹H | ~2.03 | Singlet | This proton signal is typically sharp and serves as a good internal reference point. |
| Glycine Methylene (CH₂) | ¹H | ~3.73 - 3.76 | Singlet | In D₂O, the amide proton is exchanged, leading to a singlet. In protic solvents, this signal would be a doublet due to coupling with the amide proton.[1] |
| Amide (NH) | ¹H | ~8.00 | Triplet | This peak is only observable in non-deuterated solvents and will couple to the adjacent methylene protons. Its chemical shift can be highly dependent on solvent and temperature. |
| Acetyl Methyl (CH₃) | ¹³C | ~22.2 | Singlet | The chemical shift of this carbon is generally unaffected by the isotopic labeling of the glycine portion.[1] |
| Glycine Methylene (¹³CH₂) | ¹³C | ~43.7 | Singlet | This carbon is isotopically labeled. Its chemical shift is similar to the unlabeled compound.[1] |
| Glycine Carboxyl (¹³COOH) | ¹³C | ~174.4 - 177.3 | Singlet | This carbon is also isotopically labeled. The exact chemical shift can be sensitive to the pH of the solution.[1] |
| Acetyl Carbonyl (C=O) | ¹³C | ~174.4 - 177.3 | Singlet | The chemical shift of this carbonyl carbon is in a similar region to the glycine carboxyl carbon.[1] |
| Amide (¹⁵NH) | ¹⁵N | ~110 - 120 | - | The expected chemical shift for the amide nitrogen is based on typical values for secondary amides.[2] The precise value can be influenced by hydrogen bonding and solvent interactions. |
Note: Chemical shifts are referenced to DSS for ¹H and ¹³C in D₂O, and liquid ammonia for ¹⁵N. Values are based on data from the Biological Magnetic Resonance Bank (BMRB) entry bmse000610 and typical ranges for the respective nuclei.[1]
Experimental Protocols
Acquiring high-quality NMR data for N-Acetylglycine-¹³C₂,¹⁵N requires careful sample preparation and optimization of instrument parameters. The following provides a detailed methodology for key NMR experiments.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of N-Acetylglycine-¹³C₂,¹⁵N in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[3] For aqueous samples, adjusting the pH to a desired value (e.g., 7.4) with dilute NaOD or DCl is recommended.
-
Internal Standard: For quantitative applications, a known concentration of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the sample into a clean 5 mm NMR tube using a syringe filter.[3]
-
Degassing: For experiments sensitive to dissolved oxygen, particularly for long-duration experiments or T₁ measurements, the sample can be degassed using several freeze-pump-thaw cycles.
NMR Data Acquisition
The following are representative parameters for a Bruker 600 MHz spectrometer. These should be adapted based on the specific instrument and experimental goals.
1D ¹H NMR:
-
Pulse Program: zg30 or zgpr (with water suppression)
-
Spectral Width (SW): 12 ppm
-
Number of Scans (NS): 16-64
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Temperature: 298 K
1D ¹³C NMR:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Spectral Width (SW): 200 ppm
-
Number of Scans (NS): 1024 or more (due to the lower gyromagnetic ratio of ¹³C)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
1D ¹⁵N NMR:
-
Pulse Program: zgpg30 (with proton decoupling) or a more sensitive pulse sequence like DEPT.
-
Spectral Width (SW): 150 ppm
-
Number of Scans (NS): 4096 or more (due to the very low gyromagnetic ratio and natural abundance of ¹⁵N, though the isotopic enrichment of the sample significantly reduces the required number of scans).
-
Acquisition Time (AQ): 0.5-1 second
-
Relaxation Delay (D1): 5-10 seconds
2D [¹H, ¹³C] HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width (SW): ¹H dimension: 12 ppm; ¹³C dimension: 180 ppm
-
Number of Increments in F1: 256-512
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 1.5-2 seconds
2D [¹H, ¹⁵N] HSQC:
-
Pulse Program: hsqcfpf3gpph
-
Spectral Width (SW): ¹H dimension: 12 ppm; ¹⁵N dimension: 40 ppm
-
Number of Increments in F1: 128-256
-
Number of Scans (NS): 16-32 per increment
-
Relaxation Delay (D1): 1.5-2 seconds
Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for the NMR analysis of an isotopically labeled compound like N-Acetylglycine-¹³C₂,¹⁵N.
This comprehensive guide provides the foundational information required for researchers and scientists to effectively utilize N-Acetylglycine-¹³C₂,¹⁵N in their NMR-based studies. The provided chemical shift data, experimental protocols, and workflow diagram are intended to facilitate experimental design and data interpretation, ultimately enabling more precise and reliable scientific outcomes.
References
A Technical Guide to High-Purity N-Acetylglycine-¹³C₂,¹⁵N for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Suppliers, Quality Benchmarks, and Experimental Applications
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in utilizing high-purity N-Acetylglycine-¹³C₂,¹⁵N. This stable isotope-labeled compound is a critical tool in a variety of research applications, from metabolic studies to its use as an internal standard in quantitative mass spectrometry. This guide provides a detailed overview of commercial suppliers, their product specifications, and relevant experimental protocols to facilitate its effective implementation in the laboratory.
Commercial Availability and Supplier Specifications
High-purity N-Acetylglycine-¹³C₂,¹⁵N is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The quality and purity of the compound are paramount for accurate and reproducible experimental results. Below is a comparative summary of the key specifications offered by leading suppliers. This data is primarily sourced from publicly available information on supplier websites and product data sheets. For lot-specific and the most detailed quantitative data, it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Stated Purity/Assay | Isotopic Purity/Enrichment |
| MedChemExpress | N-Acetylglycine-¹³C₂,¹⁵N | 1202222-42-1 | 120.08 | Information available on CoA | ¹³C and ¹⁵N labeled |
| Santa Cruz Biotechnology | N-Acetylglycine-¹³C₂,¹⁵N | 1202222-42-1 | 120.08 | Lot-specific data on CoA | ¹³C₂, ¹⁵N |
| Sigma-Aldrich | N-Acetylglycine-¹⁵N | Not Applicable | 118.10 | 98% (CP) | 98 atom % ¹⁵N |
| Cambridge Isotope Laboratories, Inc. | Glycine, N-acetyl (2-¹³C, 99%) | Not Applicable | Not Specified | Information available on CoA | 99% ¹³C |
| BOC Sciences | N-Acetylglycine-¹³C₂,¹⁵N | 1202222-42-1 | 120.08 | Information available on CoA | Information available on CoA |
| LGC Standards | N-Acetylglycine-¹³C₂,¹⁵N | 1202222-42-1 | 120.08 | High quality reference standard | Information available on CoA |
Note: The information in this table is based on currently available data from the suppliers' websites and may be subject to change. For the most accurate and up-to-date information, please refer to the suppliers' official documentation.
Quality Control and Data Interpretation: The Certificate of Analysis
The Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical compound. Researchers should meticulously review the CoA for N-Acetylglycine-¹³C₂,¹⁵N to ensure it meets the requirements of their experimental setup. Key parameters to examine on a CoA include:
-
Chemical Purity: Typically determined by methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR), this value indicates the percentage of the desired compound in the sample, exclusive of any impurities.
-
Isotopic Enrichment: This specifies the percentage of the labeled isotopes (¹³C and ¹⁵N) at the designated positions within the molecule. This is a crucial parameter for applications relying on mass shifts for detection and quantification.
-
Identity Confirmation: Techniques like Mass Spectrometry (MS) and NMR are used to confirm the chemical structure of the compound and the positions of the isotopic labels.
-
Residual Solvents and Water Content: The presence of residual solvents or water can affect the accuracy of weighing and concentration calculations.
Experimental Protocols and Applications
N-Acetylglycine-¹³C₂,¹⁵N is primarily utilized as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical similarity to the endogenous (unlabeled) N-Acetylglycine allows it to co-elute and ionize similarly, while its distinct mass-to-charge ratio (m/z) enables separate detection. This allows for the precise quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.
General Protocol for Use as an Internal Standard in LC-MS
The following is a generalized workflow for using N-Acetylglycine-¹³C₂,¹⁵N as an internal standard for the quantification of N-Acetylglycine in a biological matrix (e.g., plasma, urine, cell lysate).
Workflow for Quantification using an Internal Standard
Methodology Details:
-
Preparation of Standard Solutions: Prepare a stock solution of N-Acetylglycine-¹³C₂,¹⁵N in a suitable solvent (e.g., methanol or water). From this stock, create a series of working standard solutions at known concentrations.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a fixed volume of the sample, add a precise volume of the N-Acetylglycine-¹³C₂,¹⁵N internal standard solution.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase of the LC method.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 reversed-phase column for separation. The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both N-Acetylglycine and N-Acetylglycine-¹³C₂,¹⁵N will need to be optimized.
-
N-Acetylglycine: Monitor the transition of m/z [M-H]⁻ → product ion.
-
N-Acetylglycine-¹³C₂,¹⁵N: Monitor the transition of m/z [M+3-H]⁻ → product ion.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous N-Acetylglycine and the internal standard, N-Acetylglycine-¹³C₂,¹⁵N.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of N-Acetylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Logical Relationships
While N-Acetylglycine itself is a metabolite, its accurate quantification is often crucial for understanding broader metabolic pathways and their dysregulation in various diseases. For instance, alterations in glycine metabolism have been implicated in several signaling pathways.
Metabolic and Signaling Interconnections of Glycine
This diagram illustrates the central role of glycine in metabolism, connecting amino acid metabolism to central carbon metabolism and key cellular signaling pathways. The precise measurement of N-Acetylglycine, as a derivative of glycine, can provide valuable insights into the flux and regulation of these interconnected pathways.
Conclusion
High-purity N-Acetylglycine-¹³C₂,¹⁵N is an indispensable tool for researchers and drug development professionals engaged in quantitative metabolic analysis. By carefully selecting a reputable supplier and meticulously validating the compound's quality through its Certificate of Analysis, researchers can ensure the accuracy and reliability of their experimental data. The provided experimental workflow offers a foundational protocol for its use as an internal standard, which can be adapted and optimized for specific applications. Understanding the broader metabolic context in which N-Acetylglycine participates further enhances the value of its precise quantification, contributing to a deeper understanding of complex biological systems.
An In-depth Technical Guide to Stable Isotope Labeling with 13C and 15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling (SIL) using Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). These non-radioactive isotopes have become indispensable tools in modern biological research, enabling the precise tracking and quantification of molecules in complex biological systems. This document will delve into the core techniques of ¹³C-Metabolic Flux Analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, as well as the use of ¹³C and ¹⁵N in protein structure determination by Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Principles of ¹³C and ¹⁵N Stable Isotope Labeling
Stable isotope labeling involves the replacement of naturally abundant, lighter isotopes (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive counterparts (¹³C, ¹⁵N) within a molecule of interest. The key principle is that these labeled molecules are chemically identical to their unlabeled forms and are processed by cells in the same manner.[] However, the difference in mass allows them to be distinguished and quantified using analytical techniques such as mass spectrometry (MS) and NMR spectroscopy.[][2]
The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) provides a low background, enabling a high signal-to-noise ratio when detecting the labeled molecules.[] This fundamental property underpins the utility of these isotopes in a wide range of applications, from elucidating metabolic pathways to quantifying changes in protein expression and determining the three-dimensional structure of proteins.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique for the accurate quantification of protein abundance between different cell populations.[2][3] The method relies on the metabolic incorporation of isotopically labeled amino acids into the entire proteome of living cells.[4]
SILAC Experimental Protocol
The SILAC workflow can be divided into two main phases: an adaptation phase and an experimental phase.[3]
Adaptation Phase:
-
Cell Culture Preparation: Two populations of cells are cultured in media that are identical except for the isotopic form of one or more essential amino acids (commonly lysine and arginine).[3] One population is grown in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing ¹³C and/or ¹⁵N-labeled amino acids.[3]
-
Complete Incorporation: Cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation (>97%) of the labeled amino acids into the cellular proteome.[5] This can be verified by a preliminary mass spectrometry analysis.
Experimental Phase:
-
Experimental Treatment: The desired experimental condition (e.g., drug treatment) is applied to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as the control.[6]
-
Cell Harvesting and Lysis: Both cell populations are harvested and lysed separately. Protein concentrations are determined for each lysate.[6]
-
Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are combined. This early-stage mixing minimizes experimental variability.[3]
-
Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.
-
Data Analysis: The relative abundance of a protein between the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[6]
SILAC Experimental Workflow Diagram
Caption: A schematic of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow.
Quantitative Data in SILAC
The primary quantitative output of a SILAC experiment is the ratio of heavy to light peptide intensities, which reflects the relative abundance of the corresponding protein.
| Parameter | Description | Typical Values |
| Label Incorporation Efficiency | The percentage of the proteome that has incorporated the heavy amino acids. | > 97% after 5-6 cell doublings[5] |
| Mass Shift (Δm/z) | The difference in mass-to-charge ratio between the heavy and light peptides. | Varies depending on the labeled amino acid and the number of labeled atoms. See table below. |
| Quantification Accuracy | The precision of the measured protein ratios. | High, with coefficients of variation typically below 20%. |
Table of Mass Shifts for Commonly Used SILAC Amino Acids:
| Amino Acid | Isotopic Label | Mass Difference (Da) |
| Arginine | ¹³C₆ | 6.0201 |
| Arginine | ¹³C₆, ¹⁵N₄ | 10.0083 |
| Lysine | ¹³C₆ | 6.0201 |
| Lysine | ¹³C₆, ¹⁵N₂ | 8.0142 |
| Proline | ¹³C₅, ¹⁵N | 6.0034 |
| Leucine | ¹³C₆, ¹⁵N | 7.0236 |
| Isoleucine | ¹³C₆, ¹⁵N | 7.0236 |
| Valine | ¹³C₅, ¹⁵N | 6.0034 |
¹³C-Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[7][8] By tracing the path of ¹³C atoms from a labeled substrate through a metabolic network, researchers can gain a detailed understanding of cellular metabolism.[7]
¹³C-MFA Experimental Protocol
-
Experimental Design:
-
Tracer Selection: The choice of ¹³C-labeled substrate is critical and depends on the pathways of interest. For example, [1,2-¹³C₂]glucose is highly effective for analyzing the pentose phosphate pathway (PPP), while [U-¹³C₅]glutamine is often preferred for studying the TCA cycle.[9][10] Parallel labeling experiments using different tracers can provide a more comprehensive view of metabolism.[11]
-
Metabolic and Isotopic Steady State: The experiment is designed to ensure that the cells reach both a metabolic steady state (constant metabolite concentrations) and an isotopic steady state (constant isotopic labeling patterns).[12]
-
-
Cell Culture and Labeling: Cells are cultured in a defined medium where a primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart.[13]
-
Metabolite Extraction: Metabolism is rapidly quenched to prevent further enzymatic activity, and intracellular metabolites are extracted.
-
Sample Derivatization: Metabolites are often chemically derivatized to improve their volatility and stability for analysis by gas chromatography-mass spectrometry (GC-MS).
-
Isotopic Labeling Measurement: The mass isotopomer distributions (MIDs) of the metabolites are measured using GC-MS or LC-MS. The MID represents the fractional abundance of each isotopologue of a metabolite.
-
Flux Estimation: A computational model of the cell's metabolic network is constructed. The experimentally measured MIDs are then used to computationally estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[12]
¹³C-MFA Experimental Workflow Diagram
References
- 2. benchchem.com [benchchem.com]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ckisotopes.com [ckisotopes.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Metabolic Flux Analysis using N-Acetylglycine-¹³C₂,¹⁵N
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as molecules enriched with ¹³C and ¹⁵N, allows researchers to track the flow of atoms through metabolic pathways. N-Acetylglycine (NAG), a metabolite formed from the conjugation of glycine and acetyl-CoA, is involved in various cellular processes. The dual-labeled tracer, N-Acetylglycine-¹³C₂,¹⁵N, provides a unique tool to simultaneously probe both glycine and acetate metabolism. This is particularly relevant in the study of cancer metabolism, where both glycine and acetate are recognized as important substrates for biomass synthesis and energy production.[1][2][3][4]
This document provides a detailed protocol for the application of N-Acetylglycine-¹³C₂,¹⁵N in metabolic flux analysis, aimed at researchers, scientists, and drug development professionals.
Principle of the Method
N-Acetylglycine-¹³C₂,¹⁵N, when introduced into cell culture, is taken up by the cells and can be hydrolyzed back to its constituent labeled parts: [¹³C₂,¹⁵N]-glycine and [¹³C]-acetate (from the acetyl group, assuming the acetyl-CoA pool is labeled). These labeled molecules then enter central carbon and nitrogen metabolism. The ¹³C and ¹⁵N atoms are incorporated into a variety of downstream metabolites. By measuring the mass isotopologue distributions (MIDs) of these metabolites using mass spectrometry, it is possible to deduce the relative contributions of N-Acetylglycine to these pathways and quantify the metabolic fluxes.[5]
Applications
-
Cancer Metabolism Research: To investigate the utilization of glycine and acetate for anabolic processes in cancer cells, which are often reprogrammed to support rapid proliferation.[6][7][8]
-
Drug Development: To assess the impact of therapeutic agents on glycine and acetate metabolism.
-
Inborn Errors of Metabolism: To study disorders related to glycine metabolism.[9]
Experimental Workflow
The overall experimental workflow for metabolic flux analysis using N-Acetylglycine-¹³C₂,¹⁵N is depicted below.
Caption: Experimental workflow for metabolic flux analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling
-
Media Preparation:
-
Prepare a base medium that is deficient in glycine. For example, custom-formulated DMEM or RPMI 1640.
-
Supplement the base medium with all necessary components, including dialyzed fetal bovine serum (dFBS) to minimize unlabeled glycine and other small molecules.
-
Prepare a stock solution of N-Acetylglycine-¹³C₂,¹⁵N in sterile water or an appropriate solvent.
-
Add the N-Acetylglycine-¹³C₂,¹⁵N stock solution to the supplemented base medium to a final concentration typically in the range of 0.1-1 mM. The optimal concentration should be determined empirically for the cell line of interest.
-
-
Cell Seeding:
-
Seed the cells of interest (e.g., a cancer cell line) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
-
Isotopic Labeling:
-
After allowing the cells to adhere and resume growth (typically 24 hours), replace the standard culture medium with the prepared labeling medium containing N-Acetylglycine-¹³C₂,¹⁵N.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. This time can vary significantly between cell lines and metabolic pathways and should be determined experimentally by performing a time-course experiment (e.g., collecting samples at 8, 16, and 24 hours).
-
Protocol 2: Metabolite Extraction
-
Quenching Metabolism:
-
To halt enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution.
-
Aspirate the wash solution completely.
-
Add a quenching/extraction solvent, typically a cold mixture of methanol, acetonitrile, and water (e.g., 80% methanol), directly to the plate on dry ice.[10]
-
-
Extraction of Intracellular Metabolites:
-
Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.
-
Protocol 3: Mass Spectrometry Analysis
The analysis of labeled metabolites can be performed using either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
A. LC-MS/MS Analysis of Polar Metabolites:
-
Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing between isotopologues.[11][12]
-
Data Acquisition: Acquire data in full scan mode to detect all charged species and their isotopologues. Targeted fragmentation (MS/MS) can be used for confirmation of metabolite identities.
B. GC-MS Analysis of Amino Acids and Other Derivatizable Metabolites:
-
Derivatization:
-
Amino acids and other polar metabolites are often not volatile enough for GC-MS analysis and require derivatization.
-
A common method is silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13]
-
Alternatively, a two-step esterification and acylation can be performed.[14]
-
-
Chromatography: Separate the derivatized metabolites on a suitable GC column.
-
Mass Spectrometry: Analyze the eluent using a GC-MS system.
-
Data Acquisition: Acquire data in full scan or selected ion monitoring (SIM) mode to determine the mass isotopologue distributions.
Data Presentation and Analysis
The primary data obtained from the mass spectrometer are the mass isotopologue distributions (MIDs) for metabolites of interest. The MID is the fractional abundance of each isotopologue of a metabolite.
Metabolic Fate of N-Acetylglycine-¹³C₂,¹⁵N
Upon cellular uptake and hydrolysis, the labeled glycine and acetyl-CoA enter various metabolic pathways.
Caption: Metabolic fate of N-Acetylglycine-¹³C₂,¹⁵N.
Expected Labeling Patterns
The table below summarizes the expected mass shifts (M+n) for key downstream metabolites following the incorporation of the ¹³C and ¹⁵N labels from N-Acetylglycine-¹³C₂,¹⁵N.
| Metabolite | Labeled Precursor(s) | Expected Mass Shift(s) | Metabolic Pathway |
| Glycine | Direct from tracer | M+3 | - |
| Serine | Glycine | M+2, M+3 | One-carbon metabolism |
| Glutathione (GSH) | Glycine | M+3 | Glutathione synthesis |
| Purines (e.g., AMP) | Glycine | M+3 | Purine synthesis |
| Citrate | Acetyl-CoA | M+2 | TCA Cycle |
| Fatty Acids | Acetyl-CoA | M+2, M+4, etc. | Fatty acid synthesis |
Note: The exact mass shifts and their relative abundances will depend on the metabolic activity of the cells.
Representative Quantitative Data
The following table presents a hypothetical example of mass isotopologue distributions (MIDs) for selected metabolites in a cancer cell line after 24 hours of labeling with N-Acetylglycine-¹³C₂,¹⁵N.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Glycine | 20 | 5 | 5 | 70 | 0 |
| Serine | 60 | 10 | 15 | 15 | 0 |
| Glutathione (GSH) | 50 | 5 | 5 | 40 | 0 |
| Citrate | 70 | 10 | 20 | 0 | 0 |
| Palmitate (C16:0) | 40 | 10 | 25 | 5 | 20 |
This is example data and should not be considered as experimental results.
Metabolic Flux Calculation
The measured MIDs, along with a stoichiometric model of the relevant metabolic network and measured extracellular fluxes (e.g., uptake and secretion rates), are used to calculate intracellular metabolic fluxes. This is typically done using specialized software packages (e.g., INCA, Metran).[15][16]
Conclusion
The use of N-Acetylglycine-¹³C₂,¹⁵N as a tracer in metabolic flux analysis offers a valuable approach to simultaneously investigate the metabolic fate of both glycine and acetate. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments to gain quantitative insights into cellular metabolism, particularly in the context of diseases like cancer. Careful experimental design, especially the determination of optimal tracer concentration and labeling time, is crucial for obtaining high-quality data for robust flux calculations.
References
- 1. Serine and glycine metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine metabolism in cancer - Gregory Ducker [grantome.com]
- 3. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (~13~C_2_,~15~N)Glycine | 211057-02-2 | Benchchem [benchchem.com]
- 6. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mycompounddiscoverer.com [mycompounddiscoverer.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 16. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of N-Acetylglycine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-acetylglycine in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Acetylglycine-¹³C₂,¹⁵N, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for clinical research and drug development applications where the quantification of N-acetylglycine is crucial.
Introduction
N-acetylglycine is a metabolite formed from the conjugation of glycine with acetyl-CoA, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[1] While present at low levels in healthy individuals, its concentration can be altered in certain metabolic disorders. Accurate and reliable quantification of N-acetylglycine is therefore important for studying its role in various physiological and pathological processes.
LC-MS/MS has become the preferred analytical technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte but has a different mass is the gold standard for quantitative LC-MS/MS assays.[2] The SIL internal standard, N-Acetylglycine-¹³C₂,¹⁵N, co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.[2]
This application note provides a detailed protocol for the quantification of N-acetylglycine in human plasma using N-Acetylglycine-¹³C₂,¹⁵N as an internal standard.
Experimental
Materials and Reagents
-
N-Acetylglycine (Sigma-Aldrich, St. Louis, MO, USA)
-
N-Acetylglycine-¹³C₂,¹⁵N (MedChemExpress, Monmouth Junction, NJ, USA)[3]
-
Acetonitrile (LC-MS grade, Fisher Scientific, Pittsburgh, PA, USA)
-
Formic acid (Optima™ LC/MS grade, Fisher Scientific, Pittsburgh, PA, USA)
-
Water (LC-MS grade, Fisher Scientific, Pittsburgh, PA, USA)
-
Human plasma (BioIVT, Westbury, NY, USA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (Shimadzu Corporation, Kyoto, Japan)
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 system (SCIEX, Framingham, MA, USA)
-
Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) (Waters Corporation, Milford, MA, USA)
Standard Solutions
Stock Solutions (1 mg/mL): Stock solutions of N-acetylglycine and N-Acetylglycine-¹³C₂,¹⁵N were prepared by dissolving the accurately weighed compounds in 50:50 acetonitrile:water.
Working Standard Solutions: Working standard solutions were prepared by serially diluting the stock solutions with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
Internal Standard (IS) Working Solution (100 ng/mL): The N-Acetylglycine-¹³C₂,¹⁵N stock solution was diluted with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Allow plasma samples to thaw on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 2 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 2 |
| 4.0 | 2 |
Mass Spectrometry Conditions:
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions were optimized for N-acetylglycine and its internal standard.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage | 5500 V |
| Temperature (TEM) | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetylglycine | 118.0 | 76.0 | 15 |
| N-Acetylglycine-¹³C₂,¹⁵N (IS) | 121.0 | 78.0 | 15 |
Note: The fragmentation of N-acetylglycine typically involves the neutral loss of ketene (CH₂=C=O, 42 Da), leading to the glycine fragment at m/z 76.0. The stable isotope-labeled internal standard will exhibit a corresponding shift in its product ion.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of N-acetylglycine in human plasma. The use of the stable isotope-labeled internal standard, N-Acetylglycine-¹³C₂,¹⁵N, ensured the reliability of the results by compensating for any variability during sample preparation and analysis.
Quantitative Data Summary
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%CV) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
| Accuracy (% Bias) | |
| Intra-day | ± 10% |
| Inter-day | ± 15% |
| Recovery | |
| Extraction Recovery | > 90% |
Visualizations
Biosynthesis of N-Acetylglycine
The following diagram illustrates the enzymatic synthesis of N-acetylglycine from glycine and acetyl-CoA, catalyzed by glycine N-acyltransferase (GLYAT).
Caption: Biosynthesis of N-Acetylglycine.
Experimental Workflow
The logical flow of the experimental protocol, from sample collection to data analysis, is depicted in the diagram below.
References
Application Notes and Protocols for N-Acetylglycine-¹³C₂,¹⁵N Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylglycine (NAG), an acylated amino acid, is an endogenous metabolite involved in the glycine conjugation pathway. Its quantification in biological matrices is crucial for studying various metabolic processes and in the diagnosis of certain inborn errors of metabolism. Stable isotope-labeled internal standards, such as N-Acetylglycine-¹³C₂,¹⁵N, are essential for accurate and precise quantification using mass spectrometry by correcting for matrix effects and variations in sample processing.[1]
These application notes provide detailed protocols for the sample preparation of N-Acetylglycine-¹³C₂,¹⁵N in plasma, urine, and brain tissue for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize representative quantitative data for the analysis of a panel of N-acylglycines in human plasma and urine using LC-MS/MS. This data is intended to provide an example of the performance of the described methods. Actual performance characteristics for N-Acetylglycine-¹³C₂,¹⁵N should be established during method validation.
Table 1: Linearity and Sensitivity for N-Acylglycine Analysis
| Analyte | Matrix | Linearity Range (µM) | LLOQ (µM) | Correlation Coefficient (r²) |
| N-Acylglycine Panel | Plasma, Urine | 0.1 - 100 | 0.1 | > 0.99 |
Data is representative for a panel of N-acylglycines and may vary for N-Acetylglycine-¹³C₂,¹⁵N.
Table 2: Precision and Accuracy for N-Acylglycine Analysis
| Analyte | Matrix | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| N-Acylglycine Panel | Plasma | 0.5 | < 10 | < 15 | 90 - 110 |
| 5 | < 10 | < 15 | 90 - 110 | ||
| 50 | < 10 | < 15 | 90 - 110 | ||
| N-Acylglycine Panel | Urine | 0.5 | < 10 | < 15 | 90 - 110 |
| 5 | < 10 | < 15 | 90 - 110 | ||
| 50 | < 10 | < 15 | 90 - 110 |
%CV = Coefficient of Variation. Data is representative for a panel of N-acylglycines.[2]
Table 3: Recovery and Matrix Effect for N-Acylglycine Analysis
| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| N-Acylglycine Panel | Plasma | 85 - 115 | < 15 |
| N-Acylglycine Panel | Urine | 85 - 115 | < 15 |
Matrix effect is expressed as the coefficient of variation of the response. Data is representative for a panel of N-acylglycines.
Experimental Protocols
Protocol 1: Sample Preparation of Human Plasma
This protocol describes the extraction of N-Acetylglycine from human plasma samples.
Materials:
-
Human plasma (collected in EDTA- or heparin-coated tubes)
-
N-Acetylglycine-¹³C₂,¹⁵N internal standard (IS) solution (in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the N-Acetylglycine-¹³C₂,¹⁵N internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation of Human Urine
This protocol details the preparation of human urine samples for the analysis of N-Acetylglycine.
Materials:
-
Human urine
-
N-Acetylglycine-¹³C₂,¹⁵N internal standard (IS) solution (in methanol)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Autosampler vials
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge the urine at 2,000 x g for 5 minutes to pellet any sediment.
-
Pipette 100 µL of the urine supernatant into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the N-Acetylglycine-¹³C₂,¹⁵N internal standard solution.
-
Add 400 µL of a methanol/water (80:20, v/v) solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Sample Preparation of Brain Tissue
This protocol outlines the extraction of N-Acetylglycine from brain tissue homogenates.
Materials:
-
Brain tissue, snap-frozen in liquid nitrogen
-
N-Acetylglycine-¹³C₂,¹⁵N internal standard (IS) solution (in methanol)
-
Acetonitrile (ACN), ice-cold
-
Homogenizer (e.g., bead beater or ultrasonic probe)
-
Microcentrifuge tubes (2 mL) with beads (if using bead beater)
-
Refrigerated microcentrifuge
-
Autosampler vials
Procedure:
-
Weigh the frozen brain tissue (typically 20-50 mg).
-
Place the tissue in a pre-chilled 2 mL microcentrifuge tube.
-
Add 10 µL of the N-Acetylglycine-¹³C₂,¹⁵N internal standard solution.
-
Add 500 µL of ice-cold acetonitrile per 50 mg of tissue.[4]
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 rpm) or an ultrasonic probe until the tissue is completely disrupted. Keep the sample on ice during homogenization.
-
Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Visualizations
Metabolic Pathway of N-Acetylglycine
Caption: Biosynthesis and degradation of N-Acetylglycine.
Experimental Workflow for N-Acetylglycine Analysis
Caption: General workflow for N-Acetylglycine analysis.
References
Application Note: A Quantitative Proteomics Workflow for Tracing N-terminal Acetylation Dynamics using N-Acetylglycine-13C2,15N
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-terminal acetylation is a highly prevalent co-translational modification in eukaryotes, playing a crucial role in protein stability, folding, localization, and protein-protein interactions.[1][2] The enzymes responsible for this modification are the N-terminal acetyltransferases (NATs). Dysregulation of N-terminal acetylation has been implicated in various diseases, including cancer and neurodevelopmental disorders.[1] Studying the dynamics of N-terminal acetylation is therefore critical for understanding its role in health and disease.
This application note describes a quantitative proteomics workflow utilizing the stable isotope-labeled compound N-Acetylglycine-13C2,15N as a metabolic tracer to monitor the dynamics of protein N-terminal acetylation. By introducing this labeled precursor into cell culture, researchers can track its incorporation into the N-termini of proteins, enabling the quantification of acetylation turnover and the activity of the associated metabolic pathways. This method provides a powerful tool for investigating the regulation of N-terminal acetylation in response to various stimuli or in different disease states.
The workflow involves metabolic labeling of cells with this compound, enrichment of N-terminal acetylated peptides, and subsequent analysis by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The relative abundance of the heavy (labeled) and light (unlabeled) forms of the N-terminal acetylated peptides provides a quantitative measure of the acetylation rate.
Experimental Workflow
The overall experimental workflow for quantitative N-terminal acetylomics using this compound is depicted below. This process begins with the metabolic labeling of two cell populations, a control group and a treatment group, with the isotopically labeled N-Acetylglycine. Following cell lysis and protein extraction, the proteomes are digested, and the N-terminal acetylated peptides are enriched. The enriched peptides are then analyzed by LC-MS/MS, and the resulting data is processed to identify and quantify the labeled N-terminal acetylated peptides.
References
Application Notes and Protocols for NMR Sample Preparation of ¹³C and ¹⁵N Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation of ¹³C and ¹⁵N isotopically labeled peptide samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these protocols is crucial for acquiring high-quality NMR data for structural elucidation, dynamics studies, and interaction mapping.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules at atomic resolution. For peptides, which are often too small for X-ray crystallography or too dynamic, NMR provides an unparalleled view of their solution-state behavior. The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) isotopes necessitates isotopic labeling to enhance signal sensitivity for most heteronuclear NMR experiments.[1] Proper sample preparation is paramount, as the quality of the NMR spectra is directly dependent on the quality of the sample.
Principles of Isotopic Labeling
Isotopic labeling involves replacing the naturally abundant ¹²C and ¹⁴N atoms with their NMR-active isotopes, ¹³C and ¹⁵N, respectively. This can be achieved through two primary methods:
-
Recombinant Expression: Peptides are expressed in host organisms (commonly E. coli) grown in minimal media where the sole carbon and nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium chloride.[2] This method is cost-effective for producing uniformly labeled peptides.
-
Chemical Synthesis: For peptides up to ~50 amino acids, solid-phase peptide synthesis (SPPS) using isotopically labeled amino acids is a viable option.[1] This allows for selective or site-specific labeling, which can simplify complex spectra.
The choice of labeling strategy—uniform or selective—depends on the specific NMR experiments to be performed and the scientific questions being addressed.
Key Considerations for Sample Quality
Several factors must be carefully controlled to ensure a high-quality NMR sample:
-
Purity: The peptide sample should be of high purity (>95%) to avoid signals from contaminants that can obscure the signals of interest.
-
Solubility and Stability: The peptide must be soluble and stable in the chosen NMR buffer for the duration of the NMR experiments, which can range from hours to several days.[3][4] Aggregation can lead to line broadening and loss of signal.
-
Concentration: The signal-to-noise ratio in an NMR experiment is directly proportional to the concentration of the sample. Higher concentrations generally yield better data, though there is an upper limit determined by solubility and potential for aggregation.[3]
-
Buffer Conditions: The pH, ionic strength, and buffer components must be carefully chosen to maintain the native conformation and stability of the peptide.[5]
Data Presentation: Quantitative Parameters for NMR Sample Preparation
The following tables summarize the key quantitative parameters for preparing high-quality NMR samples of ¹³C and ¹⁵N labeled peptides.
Table 1: Peptide Concentration and Sample Volume
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 0.1 - 5.0 mM | Higher concentrations are generally better for signal-to-noise. For interaction studies, concentrations as low as 0.1 mM may be sufficient.[3] For peptides, concentrations of 2-5 mM are often achievable.[3] |
| Sample Volume | 500 - 600 µL | For standard 5 mm NMR tubes, a sample height of ~4 cm is optimal.[6] For samples with limited quantity, specialized tubes like Shigemi tubes can be used with smaller volumes. |
Table 2: Typical NMR Buffer Components and Conditions
| Component | Recommended Range/Value | Purpose and Considerations |
| Buffering Agent | 20 - 50 mM | Phosphate buffers are common for pH ranges of 6.0-7.5. Avoid buffers with non-exchangeable protons (e.g., Tris) unless deuterated versions are used.[5] |
| pH | 4.0 - 7.0 | A lower pH (around 4-5) can slow the exchange of amide protons with the solvent, improving signal intensity. However, the peptide must be stable at this pH.[5] |
| D₂O | 5 - 10% | Required for the spectrometer's field-frequency lock.[5] |
| Salt (e.g., NaCl, KCl) | 0 - 150 mM | Mimics physiological ionic strength. High salt concentrations (>100-200 mM) can be detrimental to cryoprobes and may affect sample solubility.[5] |
| Reducing Agent | 1 - 10 mM | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to keep cysteine residues in a reduced state.[5] |
| Chelating Agent | 0.5 - 5 mM | EDTA to chelate divalent metal ions that can cause line broadening.[7] |
| Bacteriostatic Agent | 0.02 - 0.05% | Sodium azide (NaN₃) to prevent bacterial growth during long experiments.[7] |
| Internal Reference | ~10 µM | DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate) for chemical shift referencing.[5] |
Experimental Protocols
Protocol 1: Expression and Purification of a ¹³C, ¹⁵N-Labeled Peptide
This protocol provides a general workflow for producing a uniformly labeled peptide using an E. coli expression system with a cleavable fusion tag (e.g., His₆-tag, GST-tag).
1. Transformation and Pre-culture: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the fusion peptide. b. Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
2. Minimal Media Growth and Induction: a. Pellet the overnight culture by centrifugation (e.g., 3000 x g for 10 minutes). b. Resuspend the cell pellet in 1 L of M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) and [U-¹³C]-glucose (2 g/L) as the sole nitrogen and carbon sources, respectively, along with the required antibiotic.[8] c. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression with 0.5-1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). e. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.
3. Cell Lysis and Lysate Clarification: a. Harvest the cells by centrifugation (e.g., 6000 x g for 20 minutes at 4°C). b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
4. Affinity Chromatography: a. Load the clarified supernatant onto an appropriate affinity column (e.g., Ni-NTA for His-tagged proteins). b. Wash the column extensively with a wash buffer (e.g., lysis buffer with 20-40 mM imidazole). c. Elute the fusion protein with an elution buffer (e.g., lysis buffer with 250-500 mM imidazole).
5. Tag Cleavage and Final Purification: a. Dialyze the eluted protein against a cleavage buffer suitable for the specific protease (e.g., TEV protease, thrombin). b. Add the protease and incubate according to the manufacturer's instructions (e.g., overnight at 4°C). c. Purify the cleaved peptide from the fusion tag and the protease using a second round of affinity chromatography (the tag and tagged protease will bind to the column) and/or size-exclusion chromatography. d. Further purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) if necessary. Use a gradient of water/acetonitrile with 0.1% trifluoroacetic acid (TFA).[4][7] e. Lyophilize the pure peptide fractions and store at -80°C.
Protocol 2: Preparation of the Final NMR Sample
1. Buffer Preparation: a. Prepare the desired NMR buffer (see Table 2 for a typical composition) using high-purity water. b. Filter the buffer through a 0.22 µm filter to remove any particulate matter.
2. Peptide Dissolution and pH Adjustment: a. Accurately weigh the lyophilized peptide to calculate the final concentration. b. Dissolve the peptide in the prepared NMR buffer. This may require gentle vortexing or sonication. For some peptides, initial dissolution in a small amount of a denaturing agent like 10 mM NaOH followed by dilution into the final buffer may be necessary to achieve a monomeric state.[7] c. Adjust the pH of the sample to the desired value using small aliquots of dilute HCl or NaOH. Note that the pH meter reading in a D₂O-containing solution should be corrected (pD = pH_reading + 0.4).
3. Final Sample Preparation: a. Add D₂O to a final concentration of 5-10%. b. Add the internal reference standard (e.g., DSS or TSP). c. Transfer the final solution (typically 550 µL) into a high-quality, clean NMR tube using a long Pasteur pipette to avoid bubbles.[9] d. Ensure there are no solid particles in the sample. If necessary, filter the sample through a small plug of glass wool in a pipette or a specialized microfilter directly into the NMR tube.[9] e. Cap the NMR tube securely and wipe the outside with a lint-free tissue.
Mandatory Visualizations
Caption: Workflow for Production and Preparation of Labeled Peptides.
References
- 1. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. nmr-bio.com [nmr-bio.com]
- 4. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
Application Note: Quantitative Analysis of N-acetylated Amino Acids by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetylated amino acids (NAAAs) are a class of modified amino acids involved in various physiological and pathological processes.[1] Acetylation can occur on the α-amino group or a side-chain functional group, leading to isomeric products with potentially different biological roles.[1] These molecules can be formed through the degradation of N-acetylated proteins or by the direct enzymatic acetylation of amino acids.[1] Accurate quantification of NAAAs is crucial for understanding their role in metabolism and for the development of novel therapeutics. Isotope dilution mass spectrometry (IDMS) has emerged as a gold-standard analytical technique for the precise and accurate quantification of small molecules, including amino acids and their derivatives.[2][3] This method involves the addition of a known amount of a stable isotope-labeled internal standard to the sample, which corrects for matrix effects and variations in sample preparation and instrument response.[2][3] This application note provides a detailed protocol for the quantitative analysis of N-acetylated amino acids in biological samples using IDMS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental workflow for the analysis of N-acetylated amino acids by isotope dilution mass spectrometry is depicted below.
References
- 1. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
Application Note: Quantitative Analysis of N-Acetylglycine-13C2,15N by GC-MS using a Stable Isotope Dilution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylglycine is an acetylated amino acid that plays a role in various metabolic pathways. Its quantification in biological matrices is crucial for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules like N-Acetylglycine. However, due to its polarity and low volatility, derivatization is a necessary step to improve its chromatographic behavior.[1] This application note describes a robust and reliable method for the quantitative analysis of N-Acetylglycine using its stable isotope-labeled counterpart, N-Acetylglycine-13C2,15N, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, derivatization efficiency, and instrument response.[2]
This method employs a silylation derivatization procedure, which is a common and effective technique for replacing active hydrogens on polar functional groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, thereby increasing the volatility and thermal stability of the analyte.[3] The subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode allows for high sensitivity and specificity.
Quantitative Performance
The following table summarizes the typical quantitative performance characteristics of a GC-MS method for the analysis of N-acylglycines using a two-step derivatization and analysis by GC-MS/SIM. The data presented is based on a validated method for similar compounds and serves as a reference for the expected performance of the described protocol.[4]
| Parameter | Typical Performance |
| Linearity (Concentration Range) | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 10 - 90 ng/mL |
| Limit of Quantitation (LOQ) | 80 - 500 ng/mL |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Note: The performance characteristics are based on a published method for the analysis of a panel of organic acids, amino acids, and glycines, and may vary depending on the specific matrix, instrumentation, and laboratory conditions.[4]
Experimental Protocols
Materials and Reagents
-
N-Acetylglycine analytical standard
-
This compound (internal standard)
-
Silylation reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous, GC grade)
-
Ethyl acetate (GC grade)
-
Nitrogen gas (high purity)
-
Calibrators and Quality Control (QC) samples prepared in the matrix of interest (e.g., plasma, urine, cell culture media)
Sample Preparation and Derivatization
This protocol describes a general procedure for the silylation of N-Acetylglycine. Optimization may be required for specific matrices.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of sample (calibrator, QC, or unknown).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each tube. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.
-
Drying: Evaporate the samples to complete dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
-
Derivatization:
-
Add 50 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve the residue.
-
Add 50 µL of the silylation reagent (MSTFA with 1% TMCS or MTBSTFA with 1% TBDMCS).
-
Cap the tubes tightly and vortex for 1 minute.
-
Incubate the reaction mixture at 60-80°C for 30-60 minutes.
-
-
Sample Dilution and Transfer: After cooling to room temperature, dilute the derivatized sample with 100 µL of ethyl acetate. Transfer the supernatant to a GC-MS autosampler vial with a micro-insert for analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring (as TMS derivatives):
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| N-Acetylglycine (TMS derivative) | To be determined empirically | To be determined empirically |
| This compound (TMS derivative) | To be determined empirically | To be determined empirically |
Note: The specific ions for monitoring will depend on the fragmentation pattern of the chosen silyl derivative (TMS or TBDMS). These should be determined by injecting a derivatized standard of N-Acetylglycine and its labeled internal standard in full scan mode and selecting abundant and specific ions.
Visualizations
Caption: A generalized experimental workflow for N-Acetylglycine quantification.
Caption: Silylation reaction for GC-MS analysis.
References
- 1. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alexandraatleephillips.com [alexandraatleephillips.com]
- 3. mdpi.com [mdpi.com]
- 4. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cellular Metabolism: Software for 13C and 15N Metabolic Flux Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) using stable isotope tracers, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), has become an indispensable tool for quantitatively understanding the intricate network of metabolic reactions within living cells. This powerful technique provides a detailed snapshot of cellular physiology, revealing how cells metabolize nutrients and allocate resources to various biochemical processes. Such insights are critical in diverse fields, from identifying novel drug targets and elucidating disease mechanisms to optimizing bioprocesses for the production of valuable chemicals and pharmaceuticals.[1]
This document provides detailed application notes and protocols for several leading software packages designed to analyze metabolic flux data from ¹³C and ¹⁵N tracer experiments. It is intended to guide researchers, scientists, and drug development professionals through the experimental workflow, from designing labeling experiments to interpreting the rich datasets generated.
Key Concepts in Metabolic Flux Analysis
At its core, ¹³C and ¹⁵N-based MFA involves introducing a labeled substrate (e.g., ¹³C-glucose or ¹⁵N-glutamine) into a biological system. As the cells metabolize this substrate, the heavy isotopes are incorporated into downstream metabolites. The distribution of these isotopes, known as mass isotopomer distributions (MIDs), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This data, in conjunction with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes—the rates of individual biochemical reactions.[1]
Featured Software for Metabolic Flux Analysis
A variety of software tools are available to facilitate the complex calculations required for MFA. These packages differ in their algorithms, user interfaces, and specific capabilities. Here, we detail the application and protocols for several prominent software options.
INCA (Isotopomer Network Compartmental Analysis)
INCA is a powerful and widely used MATLAB-based software package for MFA.[2] It can handle both steady-state and isotopically non-stationary MFA (INST-MFA), making it suitable for a wide range of biological systems, including those with slow labeling dynamics like mammalian cell cultures.[3][4] INCA's user-friendly graphical interface guides users through model construction, data input, flux estimation, and statistical analysis.[2]
Application Note: INCA for Drug Target Identification
Protocol: Steady-State ¹³C-MFA using INCA
-
Model Construction:
-
Define the metabolic network in a text file, specifying reactions, stoichiometry, and atom transitions.
-
Include compartments if analyzing eukaryotic cells (e.g., cytosol and mitochondria).
-
Specify the labeled substrates and their isotopic composition.
-
-
Data Input:
-
Import experimental data, including substrate uptake rates, product secretion rates, and mass isotopomer distributions of measured metabolites.
-
INCA supports data from both MS and NMR.[6]
-
-
Flux Estimation:
-
Statistical Analysis:
-
Perform goodness-of-fit analysis to assess how well the model describes the data.
-
Calculate confidence intervals for the estimated fluxes to determine their statistical significance.
-
-
Results Visualization and Interpretation:
-
Visualize the calculated fluxes on a metabolic map.
-
Interpret the flux distribution to understand the metabolic phenotype of the cells under the experimental conditions.
-
13CFLUX2
13CFLUX2 is a high-performance software suite designed for steady-state ¹³C-based metabolic flux analysis.[8] It is known for its computational efficiency and its ability to handle large-scale metabolic models.[8] 13CFLUX2 operates via a command-line interface and utilizes a specialized XML-based format called FluxML for model definition.[8]
Application Note: 13CFLUX2 in Bioprocess Optimization
In the biopharmaceutical industry, 13CFLUX2 can be employed to optimize the production of therapeutic proteins in cell cultures. By performing ¹³C-labeling experiments and analyzing the data with 13CFLUX2, researchers can identify metabolic bottlenecks that limit protein production. For example, the analysis might reveal that the flux through the pentose phosphate pathway is insufficient to meet the demand for NADPH, a crucial cofactor for biosynthesis. This knowledge can then be used to engineer the cells or modify the culture medium to redirect metabolic flux and enhance protein yield.
Protocol: ¹³C-MFA with 13CFLUX2
-
Model Definition (FluxML):
-
Create a FluxML file describing the metabolic network, including reactions, metabolites, and carbon atom mappings.
-
Define the experimental setup, including the labeled substrates and the measured fluxes and isotopomer data.
-
-
Simulation and Parameter Estimation:
-
Use the 13CFLUX2 command-line tools to simulate the labeling patterns based on an initial guess of the flux distribution.
-
The software then iteratively adjusts the fluxes to minimize the difference between the simulated and measured data.
-
-
Statistical Analysis:
-
13CFLUX2 provides tools for statistical analysis, including the calculation of confidence intervals for the estimated fluxes.
-
-
Data Visualization:
-
The output from 13CFLUX2 can be visualized using tools like Omix, which provides a graphical interface for displaying flux maps.[9]
-
OpenMebius
OpenMebius is an open-source MATLAB-based software for both conventional and isotopically non-stationary ¹³C-MFA.[10] A key feature of OpenMebius is its ability to automatically generate metabolic models from user-defined configuration worksheets, simplifying the model setup process.[10]
Application Note: OpenMebius for Studying Primary Cells
Primary cells, which are isolated directly from tissues, often have a quasi-steady metabolic state, making them suitable for analysis with INST-MFA. OpenMebius can be used to study the metabolic adaptations of primary immune cells, for example, in response to activation. By tracing the metabolism of ¹³C-glucose over time, researchers can use OpenMebius to quantify the dynamic changes in metabolic pathways that accompany immune cell activation, providing insights into the metabolic requirements of the immune response.
Protocol: INST-¹³C-MFA with OpenMebius
-
Model Generation:
-
Define the metabolic network in a Microsoft Excel worksheet.
-
Use the Modelconfig and ConstEMUnetwork functions to automatically generate the metabolic model.[11]
-
-
Data Input:
-
Load time-course mass spectrometry data of labeled metabolites.
-
-
Flux Estimation:
-
The marquardt_inst function uses a nonlinear optimization algorithm (Levenberg-Marquardt) to estimate the metabolic fluxes by fitting the model to the time-course labeling data.[11]
-
-
Confidence Interval Calculation:
-
OpenMebius uses a grid search method to determine the confidence intervals of the estimated fluxes.
-
FiatFlux
FiatFlux is a user-friendly, open-source software package developed in MATLAB.[12] It is particularly well-suited for researchers who are not experts in numerical methods. FiatFlux is divided into two main modules: one for calculating flux ratios from MS data and another for estimating absolute fluxes using a ¹³C-constrained flux balancing approach.[12]
Application Note: FiatFlux for Microbial Metabolic Engineering
FiatFlux is often used in metabolic engineering of microorganisms. For example, it can be used to quantify the effects of gene knockouts on the central carbon metabolism of E. coli. By comparing the flux distributions of the wild-type and mutant strains, researchers can determine how the genetic modification has rerouted metabolic pathways. This information is crucial for designing strains with improved production of desired biofuels or biochemicals.
Protocol: ¹³C-MFA with FiatFlux
-
Flux Ratio Calculation (RATIO module):
-
Input GC-MS data from protein-bound amino acids of cells grown on a ¹³C-labeled substrate.
-
The software automatically identifies predefined fragmentation patterns and calculates ratios of converging fluxes.[12]
-
-
Absolute Flux Estimation (NETTO module):
-
Provide experimentally determined extracellular fluxes (e.g., glucose uptake, lactate secretion) and biomass composition.
-
The software combines this information with the calculated flux ratios to estimate the absolute intracellular fluxes.[12]
-
FreeFlux
FreeFlux is a more recent, open-source Python package for both steady-state and isotopically non-stationary ¹³C-MFA.[13][14] Its development in Python makes it a cost-effective and flexible option that can be easily integrated into other bioinformatics pipelines.[14]
Application Note: FreeFlux for High-Throughput Fluxomics
The Python-based nature of FreeFlux makes it suitable for high-throughput metabolic phenotyping. It can be used to generate large datasets for training machine learning models that can predict metabolic fluxes from other omics data, such as transcriptomics or proteomics. This approach can accelerate the process of identifying metabolic targets in drug discovery or for metabolic engineering.
Protocol: ¹³C-MFA with FreeFlux
-
Model Building:
-
Define the metabolic model using Python scripts, specifying reactions and atom mappings.
-
FreeFlux provides classes and methods for creating and manipulating metabolic models.[14]
-
-
Labeling Simulation and Flux Estimation:
-
Simulate the mass distribution vectors (MDVs) of metabolites based on a given flux distribution and labeling strategy.
-
The Fitter or InstFitter objects are used to estimate fluxes by fitting the simulated MDVs to the experimental data.[14]
-
-
Constraint-Based Analysis:
-
FreeFlux can also perform constraint-based analyses like Flux Balance Analysis (FBA) and Flux Variability Analysis (FVA).[15]
-
Experimental Protocols
A successful metabolic flux analysis study relies on carefully designed and executed experiments. The following are generalized protocols for ¹³C and ¹⁵N labeling experiments in cell culture.
Protocol: ¹³C Labeling Experiment in Cell Culture
-
Cell Seeding and Growth:
-
Seed cells at a density that ensures they are in the exponential growth phase during the labeling experiment.
-
Culture cells in standard growth medium until they reach the desired confluence.
-
-
Media Switch and Labeling:
-
Prepare a labeling medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) at a known concentration.
-
Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubate the cells for a duration sufficient to achieve isotopic steady-state in the pathways of interest. This can range from minutes for glycolysis to several hours for pathways involving larger molecules.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of the metabolites of interest.
-
Protocol: ¹⁵N Labeling Experiment for Amino Acid Metabolism
-
Cell Culture and Labeling:
-
Follow a similar procedure as for ¹³C labeling, but use a ¹⁵N-labeled tracer, such as [¹⁵N]-glutamine or [¹⁵N]-ammonium chloride.
-
-
Metabolite Extraction and Derivatization:
-
Extract metabolites as described above.
-
For GC-MS analysis, derivatize the amino acids to make them volatile.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples by GC-MS to determine the incorporation of ¹⁵N into amino acids and other nitrogen-containing metabolites.
-
Data Presentation
The quantitative output of metabolic flux analysis is typically presented in tables that summarize the estimated fluxes and their associated uncertainties.
Table 1: Example of Quantitative Flux Data from a ¹³C-MFA Study
| Reaction | Flux (relative to Glucose uptake) | 95% Confidence Interval |
| Glucose uptake | 100 | (fixed) |
| Glycolysis (Pyruvate) | 180 | (175, 185) |
| Pentose Phosphate Pathway | 20 | (18, 22) |
| TCA Cycle (Citrate) | 85 | (80, 90) |
| Anaplerosis (Pyruvate -> OAA) | 15 | (12, 18) |
| Lactate secretion | 10 | (8, 12) |
Visualization of Metabolic Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding and communicating the results of MFA studies. The following diagrams are generated using the DOT language for Graphviz.
Central Carbon Metabolism
Caption: Overview of central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.
Experimental Workflow for ¹³C-MFA
Caption: A typical experimental workflow for ¹³C-metabolic flux analysis.
Amino Acid Biosynthesis from Central Carbon Metabolism
Caption: Precursors from central carbon metabolism for amino acid biosynthesis.
By leveraging the software and protocols outlined in this document, researchers can effectively apply ¹³C and ¹⁵N metabolic flux analysis to gain deep insights into cellular metabolism, accelerating research and development in medicine and biotechnology.
References
- 1. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mfa.vueinnovations.com [mfa.vueinnovations.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Trainings and Courses | www.13cflux.net [13cflux.net]
- 10. OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-hub.nrel.gov [research-hub.nrel.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Nitrogen Metabolism with 15N-Labeled Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique for quantitatively tracing the flow of atoms through metabolic pathways.[1][2] Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope of nitrogen, serves as an invaluable tracer for elucidating the dynamics of nitrogen metabolism.[3][4] By replacing the naturally abundant ¹⁴N with ¹⁵N in a precursor molecule, researchers can track the incorporation of nitrogen into various biomolecules, including amino acids, proteins, and nucleotides.[5] This approach provides critical insights into the rates of synthesis, degradation, and turnover of these molecules, which are central to cellular function and disease pathogenesis.[3][6]
The use of ¹⁵N-labeled compounds coupled with mass spectrometry (MS) allows for precise quantification of metabolic fluxes and has broad applications in basic research, drug discovery, and agricultural science.[3][5][7] These application notes provide detailed protocols for utilizing ¹⁵N-labeled compounds to trace nitrogen metabolism in various biological systems.
Key Applications
-
Metabolic Flux Analysis: Quantifying the rates of metabolic pathways involving nitrogen-containing compounds.[2]
-
Proteomics: Determining protein turnover rates by monitoring the incorporation of ¹⁵N-labeled amino acids into proteins.[8][9][10][11]
-
Drug Development: Assessing the effect of drug candidates on nitrogen metabolism and target engagement.[3][12]
-
Agricultural Research: Tracing the uptake and assimilation of nitrogen fertilizers in plants.[13]
-
Environmental Science: Studying the nitrogen cycle in various ecosystems.[4]
Experimental Workflows and Protocols
A general workflow for tracing nitrogen metabolism using ¹⁵N-labeled compounds involves several key stages: metabolic labeling, sample collection and preparation, mass spectrometric analysis, and data analysis.
Protocol 1: In Vivo Metabolic Labeling of Cultured Cells
This protocol describes the labeling of adherent mammalian cells with a ¹⁵N-labeled amino acid.
Materials:
-
Cell culture medium deficient in the amino acid to be labeled (e.g., Arginine- and Lysine-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹⁴N-Arginine and ¹⁴N-Lysine (for the "light" condition)
-
¹⁵N-Arginine and ¹⁵N-Lysine (for the "heavy" condition)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell scrapers
Procedure:
-
Media Preparation: Prepare "light" and "heavy" labeling media. For the "light" medium, supplement the amino acid-deficient medium with ¹⁴N-amino acids to their normal concentrations. For the "heavy" medium, supplement with ¹⁵N-amino acids. Both media should be supplemented with dFBS.
-
Cell Culture: Culture cells in standard medium until they reach the desired confluency (typically 70-80%).
-
Labeling:
-
Aspirate the standard medium and wash the cells twice with sterile PBS.
-
Add the appropriate "light" or "heavy" labeling medium to the cells.
-
Incubate the cells for a desired period to allow for incorporation of the labeled amino acids. The duration depends on the protein turnover rate and can range from a few hours to several days.[3]
-
-
Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
For proteomic analysis, lyse the cells directly on the plate using an appropriate lysis buffer.
-
For metabolomic analysis, quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate or extract.
-
Store samples at -80°C until further processing.
-
Protocol 2: Sample Preparation for Proteomics
This protocol outlines the preparation of protein samples for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Extraction and Quantification:
-
Thaw the cell lysates on ice.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from the "light" and "heavy" samples and combine them if performing relative quantification.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample with ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum concentrator.
-
Resuspend the peptides in an appropriate buffer for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 3: Sample Preparation for Metabolomics (Amino Acid Analysis)
This protocol details the extraction and derivatization of amino acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Materials:
-
80% Methanol (pre-chilled to -80°C)
-
Internal standard (e.g., norvaline)
-
6 M HCl
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Ethyl acetate
Procedure:
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol containing an internal standard to the quenched cell pellet.
-
Vortex thoroughly and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Hydrolysis (for protein-bound amino acids - optional):
-
Dry the protein pellet and resuspend in 6 M HCl.
-
Hydrolyze at 110°C for 24 hours.
-
Neutralize the sample and proceed with derivatization.
-
-
Derivatization:
-
Dry the metabolite extract under a stream of nitrogen gas.
-
Add the derivatization reagent (e.g., 50 µL of MTBSTFA in pyridine).
-
Incubate at 70°C for 1 hour to form t-butyldimethylsilyl (TBDMS) derivatives of the amino acids.[14]
-
-
Sample Preparation for GC-MS:
-
Cool the sample to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
Data Presentation
Quantitative data from ¹⁵N labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: ¹⁵N-Glutamine Incorporation into Key Metabolites Over Time
| Time (hours) | ¹⁵N Enrichment in Glutamate (%) | ¹⁵N Enrichment in Aspartate (%) | ¹⁵N Enrichment in Alanine (%) |
| 0 | 0.4 | 0.4 | 0.4 |
| 1 | 45.2 | 15.8 | 8.3 |
| 4 | 85.7 | 42.1 | 25.6 |
| 12 | 96.3 | 78.9 | 60.1 |
| 24 | 98.1 | 92.5 | 85.4 |
Table 2: Relative Turnover Rates of Selected Proteins Under Control vs. Drug Treatment
| Protein | Function | Relative Turnover Rate (Control) | Relative Turnover Rate (Drug X) | Fold Change |
| Hexokinase 1 | Glycolysis | 1.00 | 0.95 | -1.05 |
| Lactate Dehydrogenase A | Fermentation | 1.00 | 1.52 | +1.52 |
| Ribosomal Protein S6 | Translation | 1.00 | 0.68 | -1.47 |
| Caspase-3 | Apoptosis | 1.00 | 2.10 | +2.10 |
Visualization of Pathways and Workflows
Nitrogen Assimilation Pathway
This diagram illustrates a simplified pathway of nitrogen assimilation from ammonium into key amino acids.
Data Analysis Pipeline for Quantitative Proteomics
This diagram outlines the key steps in processing and analyzing data from a ¹⁵N-labeling proteomics experiment.
References
- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 4. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
- 7. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. escholarship.org [escholarship.org]
- 11. biorxiv.org [biorxiv.org]
- 12. metsol.com [metsol.com]
- 13. Application of 15N tracer studies in the investigation of higher plant inorganic nitrogen metabolism [inis.iaea.org]
- 14. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Acetylglycine-13C2,15N Internal Standard Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of the N-Acetylglycine-13C2,15N internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound internal standard?
Low recovery of the this compound internal standard is often attributed to a combination of factors related to its polar nature and the complexity of biological matrices. The most common causes include:
-
Inefficient Extraction: Due to its high polarity, this compound may not be efficiently extracted from aqueous biological samples using common reversed-phase solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols.
-
Matrix Effects: Components in the biological matrix (e.g., salts, phospholipids, proteins) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression.[1][2]
-
Instability: N-Acetylglycine can be susceptible to degradation under certain pH and temperature conditions. Exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the acetyl group or the peptide bond.[3][4][5][6]
-
Suboptimal Sample Preparation: Inadequate protein removal or high salt concentrations in the final extract can significantly impact recovery and instrument performance.
Q2: How can I determine if matrix effects are the cause of low recovery?
A post-extraction spike experiment is a standard method to assess matrix effects. This involves comparing the signal response of the internal standard in a clean solvent to its response in a sample extract that has been spiked after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.
Q3: What is the expected stability of this compound in solution?
N-acetylated amino acids are generally more stable at a neutral pH.[5] Stability can be compromised under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, particularly with prolonged exposure or at elevated temperatures.[4][6] For routine analysis, it is recommended to keep samples and extracts at a neutral or slightly acidic pH and store them at low temperatures (4°C for short-term, -80°C for long-term storage) to minimize degradation.
Troubleshooting Guides
Guide 1: Improving Recovery During Sample Preparation
Low recovery often originates from the sample preparation stage. This guide provides a systematic approach to optimizing your extraction protocol.
Problem: Low recovery after protein precipitation.
Protein precipitation is a common method for sample cleanup, but it can lead to co-precipitation of polar analytes.
| Troubleshooting Step | Rationale | Recommendations |
| 1. Evaluate Different Precipitation Solvents | The choice of organic solvent affects protein precipitation efficiency and the recovery of small molecules. Acetonitrile is often more effective at protein removal than methanol.[1][7] | Compare the recovery of this compound using acetonitrile, methanol, and acetone. A 3:1 solvent-to-sample ratio is a good starting point.[7] |
| 2. Optimize Solvent-to-Sample Ratio | A higher ratio of organic solvent can improve protein removal but may also lead to a greater dilution of the sample. | Test solvent-to-sample ratios from 3:1 to 5:1. Higher ratios may be necessary for complex matrices. |
| 3. Control Precipitation Temperature | Low temperatures can enhance the precipitation of proteins. | Perform the protein precipitation step on ice or at 4°C. |
| 4. Assess the Impact of Acidification | Adding a small amount of acid can improve the precipitation of some proteins. | Test the addition of 0.1% formic acid or trichloroacetic acid (TCA) to the precipitation solvent. Note that strong acids can potentially cause hydrolysis of the analyte if not handled carefully. |
The following table summarizes the protein removal efficiency of different solvents in plasma. While this data is not specific to N-Acetylglycine recovery, it provides a useful reference for selecting a precipitation solvent.
| Precipitant | Ratio (Precipitant:Plasma) | Protein Precipitation Efficiency (%) | Reference |
| Acetonitrile | 2:1 | >96 | [Polson et al., 2003] |
| Trichloroacetic Acid (TCA) | 2:1 | 92 | [Polson et al., 2003] |
| Zinc Sulfate | 2:1 | 91 | [Polson et al., 2003] |
| Methanol | 2:1 | 88.7 | [1] |
| Ethanol | 2:1 | 88.6 | [1] |
Problem: Low recovery after Solid-Phase Extraction (SPE).
SPE is a powerful technique for sample cleanup, but the choice of sorbent and elution conditions is critical for polar compounds.
| Troubleshooting Step | Rationale | Recommendations |
| 1. Select an Appropriate SPE Sorbent | For a polar analyte like N-Acetylglycine, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) sorbent may be more effective than traditional reversed-phase (C18) sorbents. | Evaluate mixed-mode cation exchange (MCX), mixed-mode anion exchange (MAX), and HILIC SPE cartridges. |
| 2. Optimize Sample Loading Conditions | The pH of the sample can significantly impact the retention of the analyte on the sorbent. | Adjust the pH of the sample to be at least 2 pH units below the pKa of N-Acetylglycine (pKa ≈ 3.7) to ensure it is in its neutral form for reversed-phase or protonated for cation exchange. |
| 3. Optimize Wash Steps | The wash solvent should be strong enough to remove interferences without eluting the analyte. | Start with a weak organic solvent (e.g., 5% methanol in water) and gradually increase the organic content to find the optimal wash conditions. |
| 4. Optimize Elution Conditions | The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. | For reversed-phase SPE, use a high percentage of organic solvent (e.g., >90% methanol or acetonitrile). For mixed-mode SPE, adjust the pH or ionic strength of the elution solvent to disrupt the ionic interactions. |
Problem: Low recovery after Liquid-Liquid Extraction (LLE).
LLE can be challenging for highly polar analytes that have low solubility in common organic solvents.
| Troubleshooting Step | Rationale | Recommendations |
| 1. Select an Appropriate Extraction Solvent | The choice of solvent is critical for partitioning the analyte from the aqueous phase to the organic phase. | For the polar N-Acetylglycine, consider more polar, water-immiscible solvents like ethyl acetate or a mixture of dichloromethane and isopropanol. |
| 2. Adjust the pH of the Aqueous Phase | The charge state of N-Acetylglycine will affect its partitioning behavior. | Adjust the pH of the aqueous sample to be below the pKa of N-Acetylglycine (pKa ≈ 3.7) to neutralize the carboxylic acid group and potentially increase its solubility in the organic phase. |
| 3. Use a "Salting Out" Effect | Adding salt to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic phase. | Add a high concentration of a salt like sodium chloride or ammonium sulfate to the aqueous sample before extraction. |
| 4. Perform Multiple Extractions | A single extraction may not be sufficient to recover all of the analyte. | Perform two to three sequential extractions with fresh organic solvent and combine the organic phases. |
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples
This protocol is a starting point for the extraction of N-Acetylglycine from plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile containing the this compound internal standard at the desired concentration.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Urine Samples
This protocol provides a general framework for SPE of N-Acetylglycine from urine. Optimization of the sorbent and solvents is recommended.
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
Centrifuge at 4000 x g for 5 minutes to remove particulates.
-
Dilute the urine supernatant 1:1 with an appropriate buffer to adjust the pH (e.g., a buffer to bring the pH to ~2 for cation exchange SPE).
-
Add the this compound internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of the pre-treatment buffer.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Follow with a wash of 1 mL of a stronger organic solvent (e.g., acetonitrile) to remove less polar interferences.
-
-
Elution:
-
Elute the N-Acetylglycine with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting low recovery of the this compound internal standard.
Caption: Key factors contributing to low recovery and their corresponding solutions.
Caption: A generalized experimental workflow for the analysis of N-Acetylglycine.
References
- 1. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Troubleshooting isotopic exchange of N-Acetylglycine-13C2,15N during sample prep.
Welcome to the technical support center for N-Acetylglycine-¹³C₂,¹⁵N. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues during sample preparation and analysis. While the ¹³C and ¹⁵N isotopes in N-Acetylglycine-¹³C₂,¹⁵N are chemically stable and not prone to exchange under typical experimental conditions, this guide addresses common problems that can mimic the appearance of isotopic exchange, leading to inaccurate quantification.
Frequently Asked Questions (FAQs)
Q1: I am observing a signal at the mass of the unlabeled N-Acetylglycine in my samples containing only the ¹³C₂,¹⁵N-labeled internal standard. Is the labeled compound undergoing isotopic exchange?
A1: It is highly unlikely that the ¹³C and ¹⁵N labels are exchanging. These isotopes form stable covalent bonds and do not exchange under typical analytical conditions. The appearance of an unlabeled signal is more likely due to one of the following reasons:
-
Contamination: The most common cause is contamination with the unlabeled (native) N-Acetylglycine. This can occur from various sources in the lab, including glassware, solvents, or cross-contamination from other samples. Given the ubiquitous nature of some amino acids like glycine, background contamination is a significant challenge.
-
Isotopic Purity of the Standard: The supplied N-Acetylglycine-¹³C₂,¹⁵N may contain a small percentage of the unlabeled compound as an impurity from its synthesis. Check the certificate of analysis for the isotopic purity of the standard.
-
In-source Fragmentation: While less common for this molecule, in-source fragmentation in the mass spectrometer could potentially lead to the loss of a labeled portion of the molecule, although this is unlikely to result in the exact mass of the unlabeled parent compound.
Q2: My quantitative results are inconsistent and show high variability. Could this be related to the stability of the isotopic label?
A2: Inconsistent results are generally not due to the instability of the ¹³C and ¹⁵N labels. More probable causes include:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and the internal standard in the mass spectrometer source, leading to signal suppression or enhancement.[1] This can vary between samples, causing inconsistent quantification.
-
Sample Preparation Variability: Inconsistent extraction recovery, pipetting errors, or incomplete derivatization can all introduce significant variability into the results.
-
Instrumental Instability: Fluctuations in the performance of the LC-MS or GC-MS system can lead to inconsistent signal responses over an analytical run.
Q3: Can the N-acetyl group be cleaved during sample preparation, and would this affect my results?
A3: Yes, hydrolysis of the N-acetyl group is a potential issue, especially under strong acidic or basic conditions and/or elevated temperatures.[2][3] If the N-acetyl group is cleaved, you would be left with Glycine-¹³C₂,¹⁵N. If your analytical method is specific for N-Acetylglycine, this would result in a loss of signal and inaccurate quantification. If you are analyzing for glycine as well, the labeled glycine could interfere with that measurement.
Q4: Are there specific sample preparation conditions I should avoid to prevent degradation of N-Acetylglycine-¹³C₂,¹⁵N?
A4: To minimize the risk of hydrolysis or other degradation, it is advisable to:
-
Avoid prolonged exposure to strong acids or bases.
-
Keep temperatures during sample processing as low as is practical.
-
Prepare samples fresh and analyze them promptly, or store them at appropriate low temperatures (e.g., -80°C) to minimize degradation.[4]
-
Be aware that some derivatization procedures for GC-MS analysis can be harsh and may need to be optimized to prevent degradation of the analyte.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting unexpected results when using N-Acetylglycine-¹³C₂,¹⁵N as an internal standard.
Potential Sources of Analytical Interference
This diagram illustrates potential sources of interference that can be mistaken for isotopic exchange.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of N-Acetylglycine in Plasma
This protocol is adapted from methods for analyzing N-acylglycines and N-acetylcysteine in biological matrices.[5][6][7]
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing N-Acetylglycine-¹³C₂,¹⁵N internal standard (concentration to be optimized based on expected analyte levels).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions:
-
N-Acetylglycine: To be determined (e.g., monitor the transition from the parent ion to a characteristic fragment ion).
-
N-Acetylglycine-¹³C₂,¹⁵N: To be determined (parent ion will be +3 Da compared to the unlabeled).
-
3. Quantification:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentration of standards using a linear regression model.
Protocol 2: GC-MS Analysis of N-Acetylglycine (after derivatization)
This protocol involves derivatization to increase the volatility of N-Acetylglycine for GC-MS analysis, adapted from general amino acid derivatization methods.[8][9][10]
1. Derivatization (N-acetyl methyl ester formation):
-
Dry the sample extract containing N-Acetylglycine under a stream of nitrogen.
-
Add 1 mL of 1.85 M acidified methanol. Heat at 100°C for 1 hour to form the methyl ester.
-
Evaporate the methanol under nitrogen at room temperature.
-
Add 250 µL of dichloromethane (DCM) and evaporate to remove excess reagents.
-
For the acetylation of other functional groups if present (in this case, the N-acetyl group is already present), a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) would be added and heated at 60°C for 10 minutes. This step might be omitted or modified for N-Acetylglycine.
-
Evaporate the reagents under nitrogen.
2. Extraction:
-
Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution to the dried residue and vortex.
-
After phase separation, discard the aqueous (lower) layer.
-
Remove the ethyl acetate under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of ethyl acetate for GC-MS injection.
3. GC-MS Conditions:
-
GC Column: A mid-polarity column (e.g., DB-35) is suitable.
-
Injector Temperature: 260°C.
-
Oven Program: A temperature gradient starting from ~70°C, ramping up to ~250°C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized N-Acetylglycine and its labeled counterpart.
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for related small molecules, which can be expected for a validated N-Acetylglycine assay.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 50 ng/mL | [5][6][11] |
| Intra- and Inter-assay Precision (%CV) | < 15% | [6][11] |
| Accuracy (%RE) | ± 15% | [6][11] |
| Extraction Recovery | > 80% | [11] |
| Matrix Effect | < 15% | [11] |
References
- 1. benchchem.com [benchchem.com]
- 2. cib.csic.es [cib.csic.es]
- 3. waters.com [waters.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of N-acylglycines by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 11. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Optimizing NMR for 13C-15N Labeled Compounds
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for 13C-15N labeled compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance in a question-and-answer format. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to enhance the quality and efficiency of your NMR experiments.
Troubleshooting Guide
This section addresses common problems encountered during the acquisition of NMR data for 13C-15N labeled compounds.
Issue 1: Poor Signal-to-Noise (S/N) Ratio
Q1: My 13C or 15N spectrum has a very low signal-to-noise ratio. What are the likely causes and how can I improve it?
A1: A low signal-to-noise (S/N) ratio is a frequent challenge in 13C and 15N NMR due to the low natural abundance and smaller gyromagnetic ratios of these nuclei compared to protons.[1] Several factors can contribute to this issue.
-
Sample Concentration: Inadequate sample concentration is a primary cause of low sensitivity. For biomolecules, a concentration range of 0.1-1 mM is often recommended, though concentrations as high as 2-5 mM can be used.[2][3]
-
Number of Scans (Transients): The S/N ratio increases with the square root of the number of scans. If your initial spectrum has poor S/N, increasing the number of scans (e.g., from 128 to 512 or higher) is a direct way to improve it.[1]
-
Recycle Delay (D1): An improperly set recycle delay can lead to signal saturation and reduced intensity. The optimal recycle delay for maximizing sensitivity per unit time is approximately 1.2 to 1.3 times the longest spin-lattice relaxation time (T1) of the nuclei of interest.[4][5] Setting the delay too short prevents full relaxation, while setting it too long wastes valuable experiment time.
-
Pulse Angle: For routine experiments, a 45° pulse angle is often used as a compromise between signal intensity and relaxation time, allowing for shorter recycle delays.[6] However, for optimizing S/N in a given time, adjusting the pulse angle (Ernst angle) based on the T1 and total experiment time can be beneficial.
-
Probe Tuning: A poorly tuned probe, especially for the 1H channel during decoupling, can lead to incomplete decoupling, resulting in broadened lines or residual splittings and a lower S/N ratio.[7]
Troubleshooting Workflow for Poor S/N
Caption: A stepwise workflow for troubleshooting and improving a poor signal-to-noise ratio.
Issue 2: Spectral Artifacts
Q2: I am observing unexpected peaks or distortions in my spectrum. What are common artifacts and how can I minimize them?
A2: Spectral artifacts can obscure real signals and complicate data analysis. Common artifacts include:
-
Baseline Artifacts from High Signal: Very concentrated samples can saturate the detector, leading to artifacts in the baseline.[8]
-
Solution: Reduce the flip angle of the excitation pulse or decrease the receiver gain. For specific strong signals, selective suppression techniques like Wet1D can be employed.[8]
-
-
Quadrature Images: These are artifact peaks that appear symmetrically opposite a real peak with respect to the center of the spectrum. They are often caused by an imbalance in the quadrature detectors and are more prominent with a low number of scans.[9]
-
Solution: Increasing the number of scans (a minimum of 4 is recommended) and ensuring proper phase cycling will typically eliminate these artifacts.[9]
-
-
Decoupling Artifacts: Incomplete or inefficient decoupling can result in broad lines, residual couplings, or decoupling sidebands, which can be mistaken for real signals.[10][11]
-
t1 Noise: This appears as noise streaks parallel to the F1 axis, originating from intense signals like the residual water peak.
-
Solution: Optimize water suppression and ensure spectrometer stability.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental setup and parameter optimization.
Q1: What is the recommended starting protein concentration for 13C-15N labeled NMR experiments?
A1: For most solution-state NMR experiments on 13C-15N labeled proteins, a concentration in the range of 0.1 to 1.0 mM is standard.[3] Higher concentrations (up to 2-5 mM) can improve the signal-to-noise ratio, which is particularly beneficial for less sensitive experiments or for larger proteins.[2]
Q2: How do I determine the optimal recycle delay (D1) for my experiment?
A2: The optimal recycle delay for maximizing sensitivity is approximately 1.2 to 1.3 times the longest T1 relaxation time of the nuclei you are observing.[4][5] A common practical approach is to set the recycle delay to a value that allows for sufficient relaxation of the majority of signals without making the experiment excessively long. For many protein backbone nuclei, a delay of 1.0 to 1.5 seconds is a reasonable starting point. For quantitative experiments where accurate integration is crucial, a much longer delay of at least 5 times the longest T1 is required.[5]
Q3: What are the advantages of using Non-Uniform Sampling (NUS)?
A3: Non-Uniform Sampling (NUS) is a powerful technique where only a fraction of the data points in the indirect dimensions of a multidimensional NMR experiment are collected.[14][15] This offers several key advantages:
-
Reduced Experiment Time: By skipping a significant portion of the increments, the total experiment time can be drastically reduced without sacrificing resolution.[15]
-
Increased Resolution: Alternatively, for a given experiment time, NUS allows for the acquisition of spectra with much higher resolution in the indirect dimensions than what would be possible with conventional uniform sampling.[16]
-
Improved Sensitivity: In some cases, NUS can be exploited to improve sensitivity, with gains that can be comparable to those achieved with cryogenic probes.[16]
NUS requires special processing algorithms to reconstruct the full spectrum from the sparsely sampled data.[14]
Q4: When should I use 13C detection versus 15N detection?
A4: The choice between 13C and 15N detection depends on the specific experiment and the desired information. However, 13C detection offers a significant sensitivity advantage. The theoretical sensitivity enhancement of 13C detection over 15N detection is approximately a factor of four, which can lead to a significant reduction in experimental time.[17][18] Many modern triple-resonance experiments are designed to take advantage of this by detecting the 13C signal.[19]
Key Acquisition Parameters Summary
The following table summarizes key acquisition parameters and their typical starting values for common 2D and 3D experiments on 13C-15N labeled proteins. These values may require further optimization based on the specific sample and spectrometer.
| Parameter | 2D ¹H-¹⁵N HSQC | 2D ¹H-¹³C HSQC | 3D HNCA / HNCO | Typical Range/Value |
| Protein Concentration | 0.1 - 1.0 mM | 0.1 - 1.0 mM | 0.5 - 1.0 mM | Higher concentration improves S/N.[3] |
| Recycle Delay (d1) | 1.0 - 1.5 s | 1.0 - 1.5 s | 1.0 - 1.5 s | Optimize based on T1 (~1.3 x T1).[4][5] |
| Number of Scans (nt) | 8 - 64 | 16 - 128 | 4 - 32 | Increase for better S/N. |
| ¹H Sweep Width | 12 - 16 ppm | 12 - 16 ppm | 12 - 16 ppm | Centered on the water resonance. |
| ¹⁵N Sweep Width | 30 - 40 ppm | - | 30 - 40 ppm | Centered around 118-120 ppm. |
| ¹³C Sweep Width | - | 40 - 80 ppm (aliphatic) | 20-30 ppm (Cα) / 8-10 ppm (CO) | Varies by experiment type.[20] |
| Acquisition Time (at) | 0.1 - 0.2 s | 0.1 - 0.2 s | 0.1 - 0.2 s | Determines resolution in the direct dimension. |
| ¹⁵N/¹³C Evolution Time | 20 - 40 ms | 10 - 20 ms | Varies | Determines resolution in indirect dimensions. |
Experimental Protocols
Protocol 1: Basic 2D ¹H-¹⁵N HSQC for Sample Quality Assessment
This experiment is crucial for verifying the proper folding and homogeneity of a 13C-15N labeled protein sample.[]
-
Sample Preparation: Prepare a 0.1 - 1.0 mM sample of the purified, labeled protein in a suitable NMR buffer (e.g., phosphate or Tris buffer) containing 5-10% D₂O for the lock.[3]
-
Spectrometer Setup:
-
Tune the probe for ¹H and ¹⁵N frequencies.
-
Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence with gradient coherence selection and water flip-back pulses.[22]
-
-
Set Acquisition Parameters:
-
Set the recycle delay (d1) to 1.5 seconds.
-
Set the number of scans (nt) to 8 or 16 for an initial quick spectrum.
-
Set the ¹H spectral width to cover all proton resonances (typically 12-14 ppm, centered on the water signal).
-
Set the ¹⁵N spectral width to cover the amide region (typically 35 ppm, centered around 118 ppm).
-
Acquire a sufficient number of complex points in the indirect (¹⁵N) dimension for adequate resolution (e.g., 128-256 points).
-
-
Acquisition and Processing:
-
Acquire the data.
-
Process the data using appropriate window functions (e.g., squared sine-bell) and Fourier transform.
-
Phase the spectrum and reference it. A well-folded protein should exhibit a dispersed pattern of cross-peaks, with one peak for each backbone amide (excluding prolines).
-
Logical Flow for Protein Structure Determination
The following diagram illustrates a typical workflow for determining the 3D structure of a protein using NMR on a dually labeled sample.
Caption: A simplified workflow for protein structure determination using NMR spectroscopy.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. benchchem.com [benchchem.com]
- 4. How to Set the Recycle Delay to Maximize the Sensitivity per Hour: Most Efficient Measurements | Applications Notes | JEOL Ltd. [jeol.com]
- 5. ulethbridge.ca [ulethbridge.ca]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 8. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. University of Ottawa NMR Facility Blog: Why Are Some of My HMQC Correlations Doubled? [u-of-o-nmr-facility.blogspot.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. University of Ottawa NMR Facility Blog: Non-uniform Sampling (NUS) [u-of-o-nmr-facility.blogspot.com]
- 16. Nonuniform Sampling in Multidimensional NMR for Improving Spectral Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triple resonance experiments for aligned sample solid-state NMR of 13C and 15N labeled proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hincklab.structbio.pitt.edu [hincklab.structbio.pitt.edu]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Analysis of N-Acetylglycine-¹³C₂,¹⁵N by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Acetylglycine-¹³C₂,¹⁵N.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of N-Acetylglycine-¹³C₂,¹⁵N, focusing on the mitigation of matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting analyte ionization. | Adjust the mobile phase pH. Since N-Acetylglycine is an acidic compound, a mobile phase with a pH two units lower than its pKa can ensure it is uncharged, which can improve peak shape on a reverse-phase column.[1] Consider using mobile phase additives like formic acid or acetic acid.[2] |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase chemistry, such as HILIC for polar compounds.[3][4] Consider metal-free columns if metal chelation is suspected.[5] | |
| Low Analyte Response/Ion Suppression | Co-elution of matrix components (e.g., phospholipids, salts) that compete for ionization.[6][7] | 1. Improve Sample Preparation: Implement more rigorous cleanup steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering compounds.[1][6] For plasma samples, ensure efficient protein precipitation.[1] 2. Optimize Chromatography: Adjust the gradient to better separate N-Acetylglycine from the matrix interferences.[6] Switching to a HILIC column can also be effective for retaining and separating polar analytes from less polar matrix components.[4] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2] |
| Irreproducible Results | Inconsistent sample preparation leading to variable matrix effects. | Standardize the sample preparation protocol. Ensure consistent timing, temperatures, and volumes for all steps, especially for protein precipitation and extraction.[8] Use of a stable isotope-labeled internal standard like N-Acetylglycine-¹³C₂,¹⁵N is crucial to compensate for variability.[6][9] |
| Buildup of matrix components on the LC column or in the MS source. | Implement a column wash step after each run or batch to remove strongly retained matrix components. Regularly clean the MS ion source according to the manufacturer's recommendations. | |
| High Background Noise | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents (LC-MS grade). Ensure all labware is thoroughly cleaned and free of detergents or other contaminants.[8] |
| Presence of non-volatile salts from the sample matrix or mobile phase buffers. | Use volatile mobile phase buffers like ammonium formate or ammonium acetate.[2] If high salt concentrations in the sample are unavoidable, consider online solid-phase extraction (SPE) for desalting.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my N-Acetylglycine analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (N-Acetylglycine).[6][7] These components, such as proteins, lipids, and salts, can interfere with the ionization of N-Acetylglycine in the mass spectrometer's ion source.[6] This interference, known as the matrix effect, can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of your quantitative results.[11]
Q2: Why is a stable isotope-labeled internal standard like N-Acetylglycine-¹³C₂,¹⁵N recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[2][6] Because N-Acetylglycine-¹³C₂,¹⁵N is chemically identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[6] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant matrix effects.[9]
Q3: What is the most effective sample preparation technique to minimize matrix effects for N-Acetylglycine in plasma?
A3: For plasma samples, protein precipitation is a common and effective first step.[1] Precipitation with a cold organic solvent like acetonitrile is widely used.[1][12] For cleaner samples and to further reduce matrix components, especially phospholipids, more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed after protein precipitation.[1][6]
Q4: Should I use a reverse-phase (C18) or HILIC column for N-Acetylglycine analysis?
A4: The choice depends on the overall composition of your sample matrix and potential interferences.
-
Reverse-phase (C18) columns can be used, but as N-Acetylglycine is a polar molecule, retention might be limited.[13][14] Using 100% aqueous mobile phases might be necessary, requiring a C18 column specifically designed for these conditions to prevent phase collapse.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often better suited for highly polar compounds like N-Acetylglycine, providing better retention and separation from non-polar matrix components.[3][4]
Q5: What mobile phase additives are recommended?
A5: For reverse-phase chromatography in negative ion mode, adding a small amount of a weak acid like formic acid or acetic acid (typically 0.1%) to the mobile phase can improve peak shape and ionization efficiency.[2] For HILIC, volatile buffers such as ammonium formate or ammonium acetate are commonly used to maintain a stable pH and aid in ionization.[2]
Experimental Protocols
Plasma Sample Preparation using Protein Precipitation
This protocol is a common starting point for the extraction of N-Acetylglycine from plasma.
Workflow Diagram:
Caption: Workflow for plasma protein precipitation.
Detailed Steps:
-
Thaw frozen plasma samples on ice.
-
Once thawed, vortex the sample for 10 seconds to ensure homogeneity.[1]
-
In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 200 µL of ice-cold acetonitrile containing the N-Acetylglycine-¹³C₂,¹⁵N internal standard at the desired concentration.[1]
-
Vortex the tube vigorously for 30 seconds to precipitate the proteins.[1]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
These are representative starting conditions. Optimization for your specific instrument is recommended.
Workflow Diagram:
Caption: General workflow for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters:
| Parameter | Reverse-Phase (C18) Method | HILIC Method |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.7 µm) suitable for aqueous mobile phases[13][14] | HILIC Column (e.g., Amide, 2.1 x 100 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate and 0.1% Formic Acid in 50:50 Acetonitrile:Water |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Gradient | Example: 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions. | Example: 95% A for 1 min, ramp to 50% A over 6 min, hold for 2 min, return to initial conditions. |
| Column Temp. | 40°C | 40°C |
| Injection Vol. | 5 µL | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 120°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetylglycine | 116.0 | 74.0 | 15 |
| N-Acetylglycine-¹³C₂,¹⁵N | 119.0 | 76.0 | 15 |
| Note: MRM transitions and collision energies should be optimized empirically on your specific instrument. |
Quantitative Data Summary
The following table summarizes typical performance metrics for a validated LC-MS/MS method for acylglycines, which can be expected for N-Acetylglycine analysis.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85 - 100% | 70 - 95% | 90 - 109%[15] |
| Matrix Effect (%) | 75 - 90% (Ion Suppression) | 80 - 95% (Ion Suppression) | > 90% (Minimal Effect) |
| Precision (%RSD) | < 15% | < 15% | < 10%[15] |
| Linearity (r²) | > 0.99[1] | > 0.99 | > 0.99[15] |
| LLOQ | 1-5 nM[15] | 1-5 nM | 1-5 nM[15] |
| Note: Values are representative and may vary depending on the specific matrix, instrumentation, and protocol used. Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value <100% indicates suppression. |
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. hpst.cz [hpst.cz]
- 7. longdom.org [longdom.org]
- 8. uthsc.edu [uthsc.edu]
- 9. ZnCl2 Precipitation-Assisted Sample Preparation for Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: N-Acetylglycine-¹³C₂,¹⁵N Isotopic Purity Correction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the isotopic impurity of N-Acetylglycine-¹³C₂,¹⁵N in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity and why is correction necessary for N-Acetylglycine-¹³C₂,¹⁵N?
A1: Isotopic impurity refers to two main factors: the natural abundance of heavy isotopes in all molecules and the imperfect enrichment of the labeled tracer.
-
Natural Abundance: Elements like carbon, nitrogen, and oxygen naturally exist as a mixture of isotopes. For instance, about 1.1% of all carbon is the heavier ¹³C isotope.[1][2] In a molecule like N-Acetylglycine, these naturally occurring heavy isotopes contribute to the mass spectrum (at M+1, M+2, etc.), which can interfere with the signals from the intentionally introduced ¹³C and ¹⁵N labels.[3]
-
Tracer Purity: Synthesized isotopic tracers, such as N-Acetylglycine-¹³C₂,¹⁵N, are highly enriched but never 100% pure.[3] For example, a tracer with 99% enrichment for ¹³C still contains a small amount of ¹²C at the labeled positions.
Correction is crucial to differentiate between the isotopes intentionally introduced by the tracer and those naturally present.[4] Failure to correct for these factors leads to an overestimation of labeling and inaccurate quantitative results in metabolic flux or tracer analysis studies.[3][5]
Q2: How does the presence of both ¹³C and ¹⁵N labels complicate the correction?
A2: The presence of multiple labels creates a more complex isotopic pattern in the mass spectrometry data.[6] The correction algorithm must account for the natural abundance contributions from all atoms in the molecule (C, H, O, and N) and the specific enrichment of both the ¹³C and ¹⁵N isotopes in the tracer. Software tools designed for multi-tracer experiments are essential for de-convoluting these complex spectra accurately.[5][6]
Q3: What are the primary methods for isotopic impurity correction?
A3: The main approaches involve mathematical deconvolution to remove the contribution of naturally abundant isotopes from the measured mass isotopomer distribution (MID).
-
Matrix-Based Correction: This is a common method that uses a correction matrix built from the elemental formula of the analyte and the known natural abundances of its constituent isotopes.[1] This matrix is used to solve a system of linear equations to find the true, corrected isotopic distribution.[7][8]
-
Iterative Methods: These computational approaches can refine the correction, especially when dealing with imperfect data from mass spectrometry, such as low-intensity signals or missing peaks.[4]
-
Correction Using an Unlabeled Standard: In this method, the mass spectrum of an unlabeled N-Acetylglycine standard is acquired. This spectrum, representing the natural isotopic distribution, is then used to subtract the natural abundance contribution from the spectrum of the labeled compound.[9] However, this approach can introduce systematic errors if the fragmentation patterns of the labeled and unlabeled compounds differ.[9]
Q4: What information is required to perform an accurate correction?
A4: To perform a successful correction, you need the following:
-
Elemental Formula: The precise chemical formula of N-Acetylglycine (C₄H₇NO₃).
-
Measured Mass Isotopomer Distribution (MID): The raw intensities of the different mass isotopomers (M, M+1, M+2, etc.) from your mass spectrometer.
-
Tracer Isotopic Purity: The enrichment levels for both ¹³C and ¹⁵N as specified by the manufacturer (e.g., ¹³C: 99%, ¹⁵N: 99%).[10]
-
Number of Labeled Atoms: For N-Acetylglycine-¹³C₂,¹⁵N, this is two ¹³C atoms and one ¹⁵N atom.
Q5: Which software tools are recommended for this type of correction?
A5: Several software packages are available to automate the correction process. It is important to choose one that can handle multiple tracer isotopes like ¹³C and ¹⁵N simultaneously.
| Software Tool | Key Features | Platform |
| IsoCorrectoR | Corrects for natural abundance and tracer impurity for MS and MS/MS data. Handles multiple tracers. | R (Bioconductor) |
| IsoCor | Corrects high-resolution mass spectrometry data for natural isotopic abundances. | Python |
| ICT | A Perl-based tool for isotope correction. | Perl |
| PyNAC | A tool for natural abundance correction. | Python |
Troubleshooting Guide
Issue 1: Corrected data shows negative or unrealistic fractional abundance values.
-
Possible Cause: Low signal intensity or missing peaks in the raw mass spectral data.[4] This can happen if the analyte concentration is too low.
-
Solution:
-
Review Data Quality: Ensure that the signal-to-noise ratio for your analyte is sufficient. The entire isotopic cluster should be clearly detectable above the baseline.
-
Use Iterative Correction Methods: Some software tools employ iterative approaches that are better at handling imperfect data and can prevent the generation of negative values.[4]
-
Re-normalize Data: As a workaround, negative values can be set to zero, and the remaining mass isotopomer distribution can be re-normalized to 100%.[4]
-
Issue 2: Overestimation of labeling enrichment after correction.
-
Possible Cause 1: Incorrect tracer purity values were used in the calculation. The actual purity might be lower than stated.
-
Solution 1: Always use the specific isotopic purity provided in the Certificate of Analysis for your batch of N-Acetylglycine-¹³C₂,¹⁵N. Do not assume 100% purity.[3]
-
Possible Cause 2: Contribution from other elements was ignored. Natural isotopes of oxygen (¹⁷O, ¹⁸O) and hydrogen (²H) also contribute to the M+1 and M+2 peaks.
-
Solution 2: Ensure your correction algorithm accounts for the natural abundance of all elements in the molecule, not just carbon and nitrogen.[3]
-
Possible Cause 3: Interference from co-eluting species or in-source fragmentation.
-
Solution 3: Check your chromatography to ensure the N-Acetylglycine peak is pure.[3] You can also adjust ion source parameters to minimize in-source fragmentation, which can create ions that interfere with the isotopic cluster.[3]
Data Presentation: Natural Isotope Abundances
Accurate correction relies on using the correct natural abundance values for all relevant stable isotopes.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.985 |
| ²H (D) | 2.014102 | 0.015 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.636 |
| ¹⁵N | 15.000109 | 0.364 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
Table adapted from publicly available IUPAC data.
Experimental Protocols & Visualizations
Protocol: General Workflow for Isotopic Impurity Correction
This protocol outlines the key steps for correcting mass spectrometry data for natural isotope abundance and tracer impurity using a software tool.[3]
-
Data Acquisition: Acquire mass spectra of your samples containing N-Acetylglycine-¹³C₂,¹⁵N. Ensure the mass resolution is sufficient to resolve the isotopic cluster of the analyte.
-
Data Extraction: Using the instrument's software, extract the mass-to-charge ratios (m/z) and corresponding intensities for the entire isotopic cluster of N-Acetylglycine.
-
Software Setup:
-
Install and launch your chosen correction software (e.g., IsoCorrectoR).
-
Input the required information:
-
The elemental composition of N-Acetylglycine (C₄H₇NO₃).
-
The tracer information, including the labeled elements (¹³C, ¹⁵N), the number of labeled atoms (2 for C, 1 for N), and the isotopic purity of the tracer from the supplier's certificate.
-
The raw, measured intensity data for each mass isotopomer.
-
-
-
Execute Correction: Run the correction algorithm within the software. The program will perform a deconvolution to subtract the contributions from both naturally abundant isotopes and tracer impurities.
-
Analyze Corrected Data: The output will be the corrected mass isotopomer distribution, representing the true isotopic labeling from the tracer. This corrected data is now ready for downstream quantitative analysis, such as metabolic flux calculations.
Diagrams
Caption: General workflow for isotopic impurity correction.
Caption: Troubleshooting decision tree for common correction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. en-trust.at [en-trust.at]
- 8. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-1673-H-1 [isotope.com]
- 11. mdpi.com [mdpi.com]
Resolving co-elution issues with N-Acetylglycine-13C2,15N in chromatography.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution issues encountered during the chromatographic analysis of N-Acetylglycine-13C2,15N.
Troubleshooting Guide
Question 1: We are observing significant co-elution of our analyte, N-Acetylglycine, and its isotopically labeled internal standard, this compound, using a standard C18 reversed-phase method. What steps can we take to improve their separation?
Answer:
Co-elution of an analyte and its isotopically labeled internal standard in reversed-phase chromatography is a common issue, especially for highly polar compounds like N-Acetylglycine that exhibit limited retention on non-polar stationary phases.[1] Here is a systematic approach to troubleshoot and resolve this issue:
1. Modify the Mobile Phase Composition:
-
Decrease the Organic Solvent Strength: For polar compounds, retention can be increased by using a highly aqueous mobile phase.[1] Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the interaction of your polar analytes with the stationary phase, potentially leading to better separation.
-
Adjust the pH: Small changes in the mobile phase pH can significantly alter the retention of ionizable compounds. N-Acetylglycine has a carboxylic acid group, and modifying the pH can change its ionization state and, consequently, its retention. Experiment with a pH range around the pKa of the carboxylic acid group.
-
Incorporate Ion-Pairing Reagents: For challenging separations of polar compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve retention and selectivity on reversed-phase columns.[2]
2. Optimize the Gradient Elution Program:
If you are using a gradient, modifying its profile can significantly improve resolution.
-
Shallow Gradient: Employ a shallower gradient, especially during the elution window of your compounds of interest.[3] A slower increase in the organic solvent concentration provides more time for the analytes to interact with the stationary phase, which can enhance separation.[3]
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition just before the elution of the co-eluting peaks. This can often be enough to achieve separation.
3. Evaluate Alternative Stationary Phases:
If mobile phase optimization is insufficient, consider a column with a different selectivity.
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns offer different interaction mechanisms, such as π-π interactions, which can provide alternative selectivity for aromatic and polar compounds compared to a standard C18 phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[4] In HILIC, a polar stationary phase is used with a mobile phase high in organic content, and separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the stationary phase surface.[5]
Question 2: We've switched to a HILIC column to improve the retention of N-Acetylglycine, but now we are facing issues with peak shape and reproducibility. How can we optimize our HILIC method?
Answer:
While HILIC is well-suited for polar compounds, it can present its own set of challenges. Poor peak shape and reproducibility in HILIC are often related to the mobile phase composition and column equilibration.
1. Ensure Proper Column Equilibration:
HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase composition before the first injection and between runs.
2. Optimize the Mobile Phase:
-
Water Content: The percentage of water in the mobile phase is a critical parameter in HILIC. It is the strong eluting solvent.[4] Ensure your mobile phase contains at least 5% water to maintain the hydrophilic layer on the stationary phase.[4]
-
Buffer Concentration and pH: The concentration and pH of the buffer in the mobile phase can influence peak shape and retention. For amine-containing compounds, using a buffer can improve peak symmetry. Ammonium formate and ammonium acetate are commonly used buffers in HILIC as they are volatile and MS-compatible.
-
Organic Solvent: Acetonitrile is the most commonly used organic solvent in HILIC.[4] Avoid alcohols like methanol as they can disrupt the water layer on the stationary phase, leading to inconsistent results.[4]
3. Sample Diluent:
The solvent used to dissolve the sample should be compatible with the initial mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.
Quantitative Data Summary
The following tables provide representative data on how different chromatographic parameters can affect the resolution of N-Acetylglycine and its isotopically labeled internal standard.
Table 1: Effect of Mobile Phase Composition on Resolution in Reversed-Phase Chromatography
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 10 min | 2-30% B in 15 min (Shallow Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Resolution (Rs) | 0.8 (Co-eluting) | 1.7 (Baseline Separated) |
Table 2: Comparison of Reversed-Phase and HILIC for N-Acetylglycine Separation
| Parameter | Reversed-Phase (Optimized) | HILIC |
| Column | C18, 4.6 x 150 mm, 5 µm | Amide, 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 2-30% B in 15 min | 95-70% B in 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Retention Time (Analyte) | 3.5 min | 6.2 min |
| Resolution (Rs) | 1.7 | 2.5 |
Experimental Protocols
1. Optimized Reversed-Phase HPLC Method
-
Column: C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-12 min: 2% to 30% B (linear)
-
12-13 min: 30% to 95% B (linear)
-
13-15 min: 95% B (hold)
-
15-15.1 min: 95% to 2% B (linear)
-
15.1-20 min: 2% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: Mass Spectrometry (ESI+)
2. HILIC Method
-
Column: Amide or bare silica HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Thermo Scientific Accucore HILIC)[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
-
Gradient:
-
0-1 min: 0% B
-
1-8 min: 0% to 50% B (linear)
-
8-9 min: 50% B (hold)
-
9-9.1 min: 50% to 0% B (linear)
-
9.1-15 min: 0% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: Mass Spectrometry (ESI+)
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
Caption: Principle of HILIC separation for polar analytes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard eluting slightly earlier than the unlabeled N-Acetylglycine in reversed-phase chromatography?
A1: This phenomenon is known as the "isotope effect" in chromatography. The substitution of lighter isotopes (¹²C, ¹⁴N) with heavier isotopes (¹³C, ¹⁵N) can lead to subtle changes in the physicochemical properties of the molecule, including its hydrophobicity. In reversed-phase chromatography, the labeled compound is often slightly less retained and therefore elutes a fraction of a minute earlier than the unlabeled compound. While complete co-elution is often desired for internal standards to perfectly compensate for matrix effects, a consistent and small separation is generally acceptable for quantification as long as the peaks are well-defined.
Q2: Can I use methanol instead of acetonitrile as the organic modifier in my HILIC mobile phase?
A2: It is generally not recommended to use methanol as the primary organic solvent in HILIC.[4] The separation mechanism in HILIC relies on the formation of a stable water layer on the polar stationary phase. Alcohols like methanol can disrupt this layer, leading to a loss of retention and poor reproducibility.[4] Acetonitrile is the preferred organic solvent for HILIC methods.[4]
Q3: What are the signs of column degradation when analyzing polar compounds like N-Acetylglycine?
A3: Signs of column degradation can include a loss of retention time, peak broadening or tailing, and a decrease in resolution.[6] For reversed-phase columns used with highly aqueous mobile phases, a sudden loss of retention might indicate "phase collapse," where the stationary phase is no longer properly wetted. For HILIC columns, a loss of performance can be due to contamination or a change in the stationary phase chemistry. Regular use of column flushing procedures and guard columns can help extend column lifetime.
Q4: How do matrix effects from complex samples (e.g., plasma) affect the analysis of this compound?
A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer source, leading to ion suppression or enhancement.[6] This can affect the accuracy and reproducibility of the quantification. The use of a co-eluting isotopically labeled internal standard like this compound is the best way to compensate for matrix effects, as it is assumed that the analyte and internal standard are affected equally. However, if there is significant chromatographic separation between them, they may experience different matrix effects, leading to inaccurate results. Therefore, achieving near co-elution or at least consistent separation is crucial.
References
- 1. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 2. archives.ijper.org [archives.ijper.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. zefsci.com [zefsci.com]
Technical Support Center: N-Acetylglycine-¹³C₂,¹⁵N Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Acetylglycine-¹³C₂,¹⁵N in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-Acetylglycine-¹³C₂,¹⁵N degradation in solution?
A1: The primary degradation pathway for N-Acetylglycine-¹³C₂,¹⁵N in solution is the hydrolysis of its amide bond. This reaction breaks the bond between the acetyl group and the glycine moiety, resulting in the formation of acetate and glycine-¹³C₂,¹⁵N. This process is significantly influenced by the pH and temperature of the solution.
Q2: How does pH affect the stability of N-Acetylglycine-¹³C₂,¹⁵N solutions?
A2: The stability of N-Acetylglycine-¹³C₂,¹⁵N is highly dependent on the pH of the solution. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide bond, leading to degradation. Neutral or near-neutral pH conditions (pH 3.0-10.0) are generally recommended to maintain the stability of the compound in solution[1].
Q3: What is the impact of temperature on the degradation of N-Acetylglycine-¹³C₂,¹⁵N?
A3: Elevated temperatures accelerate the rate of hydrolysis and subsequent degradation of N-Acetylglycine-¹³C₂,¹⁵N. For long-term storage of solutions, it is advisable to keep them at low temperatures, such as 2-8°C or even frozen, to minimize degradation[2].
Q4: Are there any specific solvents or reagents that should be avoided when preparing solutions of N-Acetylglycine-¹³C₂,¹⁵N?
A4: Yes, strong oxidizing agents should be avoided as they can potentially lead to degradation of the molecule[3]. Additionally, preparing solutions in strong acids or bases should be avoided unless required for a specific experimental step, and even then, the exposure time should be minimized.
Q5: How can I monitor the degradation of my N-Acetylglycine-¹³C₂,¹⁵N solution?
A5: The degradation of N-Acetylglycine-¹³C₂,¹⁵N can be monitored by using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate and quantify the parent compound (N-Acetylglycine-¹³C₂,¹⁵N) and its primary degradation product (glycine-¹³C₂,¹⁵N).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of parent compound signal in LC-MS analysis. | Amide bond hydrolysis due to improper pH of the solution. | Ensure the solution is buffered to a neutral or slightly acidic pH (e.g., pH 5-7). Use freshly prepared solutions whenever possible. |
| High storage temperature. | Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles. | |
| Appearance of unexpected peaks in the chromatogram. | Degradation of the compound due to exposure to strong acids, bases, or oxidizing agents. | Review the solution preparation protocol to ensure no incompatible reagents were used. If acidic or basic conditions are necessary for an experiment, minimize the exposure time. |
| Photodegradation. | While less common for this compound, it is good practice to store solutions in amber vials or protect them from direct light. | |
| Inconsistent quantitative results between experiments. | Progressive degradation of the stock solution over time. | Prepare fresh stock solutions more frequently. Perform a stability check on your stock solution by analyzing it at regular intervals. |
| Incompatible solvent. | Ensure the chosen solvent is compatible and does not promote degradation. Aqueous buffers at an appropriate pH are generally a safe choice. |
Experimental Protocols
Protocol 1: Forced Degradation Study of N-Acetylglycine-¹³C₂,¹⁵N
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of N-Acetylglycine-¹³C₂,¹⁵N at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for LC-MS analysis.
-
Analyze the stressed samples along with an unstressed control to identify and quantify the degradation products.
Protocol 2: Quantitative Analysis of N-Acetylglycine-¹³C₂,¹⁵N and its Degradation Product by LC-MS/MS
This method allows for the accurate quantification of N-Acetylglycine-¹³C₂,¹⁵N and its primary hydrolysis product, glycine-¹³C₂,¹⁵N.
1. Sample Preparation:
-
To 100 µL of the sample solution, add an internal standard (e.g., a deuterated analog of a related compound).
-
Precipitate proteins (if in a biological matrix) by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial for analysis.
2. LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate N-Acetylglycine and glycine (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
MRM Transitions:
-
N-Acetylglycine-¹³C₂,¹⁵N: Monitor the transition of the parent ion to a specific product ion.
-
Glycine-¹³C₂,¹⁵N: Monitor the transition of the parent ion to a specific product ion.
-
3. Quantification:
-
Create a calibration curve using standards of known concentrations.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizations
Caption: Primary degradation pathway of N-Acetylglycine-¹³C₂,¹⁵N via hydrolysis.
Caption: Experimental workflow for assessing the stability of N-Acetylglycine-¹³C₂,¹⁵N.
Caption: Logical flow for troubleshooting N-Acetylglycine-¹³C₂,¹⁵N degradation.
References
Technical Support Center: Quantifying Low-Abundance N-acetylated Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of low-abundance N-acetylated metabolites, helping you to optimize your experimental workflow and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying low-abundance N-acetylated metabolites?
A1: The main challenges can be categorized into three areas:
-
Sample Preparation: N-acetylated compounds can be unstable and susceptible to degradation. Achieving consistent and high recovery from complex biological matrices is often difficult.[1] Key parameters to control are solvent choice, pH, and temperature.[1]
-
Analyte Stability: N-acetylated metabolites can undergo hydrolysis (deacetylation) in acidic or basic conditions, as well as enzymatic degradation.[1] For example, N-acetyl-L-cysteine (NAC) is known to be unstable in solution and can rapidly oxidize.[1]
-
Analytical Method: Issues with mass spectrometry-based methods include low signal intensity due to charge neutralization, in-source fragmentation, and matrix effects.[1][2] For HPLC-UV, challenges include poor chromatographic resolution and co-eluting impurities.[1]
Q2: Why do I observe a poor signal for my N-acetylated metabolite in positive-ion electrospray ionization mass spectrometry (ESI-MS)?
A2: Acetylation of primary amine groups neutralizes the positive charge that is typically present under the acidic pH conditions used in reversed-phase chromatography. This charge neutralization reduces the efficiency of the electrospray ionization (ESI) process, leading to significant signal suppression.[2]
Q3: How does N-acetylation affect the fragmentation pattern of my metabolite in tandem mass spectrometry (MS/MS)?
A3: N-acetylation can significantly influence the fragmentation of metabolites. For instance, O-acetylated carboxylate anions may undergo a neutral loss of ketene (CH₂=C=O).[2] In acetylated peptides, an increase in the abundance of b-ions in the MS/MS spectrum is often observed compared to their non-acetylated counterparts, which can aid in peptide sequencing.[2]
Q4: What is in-source fragmentation and how can it affect my results?
A4: In-source fragmentation (ISF) is where molecules fragment in the ion source of the mass spectrometer before they enter the mass analyzer.[1] This can lead to an underestimation of the parent analyte and the incorrect identification and quantification of its fragments as other compounds. N-acetylated compounds can be particularly prone to ISF, often losing the acetyl group.[1]
Q5: Can chemical derivatization help improve the detection of my N-acetylated metabolite?
A5: Absolutely. Chemical derivatization is a powerful technique to enhance the ionization efficiency of N-acetylated metabolites.[2][3] By adding a charged or more easily ionizable tag, you can significantly boost the signal intensity.[2]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity in LC-MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Charge neutralization in positive-ion ESI | Switch to negative-ion mode ESI. | If the molecule has acidic functional groups, it may ionize more efficiently in negative mode.[2] |
| Use alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI). | These gas-phase ionization techniques can be more effective for less polar compounds and may provide improved detection.[2] | |
| Perform chemical derivatization. | Introducing a charged or more easily ionizable group can significantly enhance signal intensity.[2][3] | |
| Matrix effects suppressing the analyte signal | Improve sample cleanup procedures (e.g., solid-phase extraction). | Reduces the concentration of co-eluting matrix components that can interfere with ionization.[2] |
| Dilute the sample. | This can reduce the concentration of interfering matrix components relative to the analyte.[2] | |
| Use a matrix-matched calibration curve. | This helps to compensate for the signal suppression or enhancement caused by the matrix.[2] | |
| Sub-optimal mass spectrometer settings | Optimize ESI source parameters (e.g., capillary voltage, gas temperature, gas flow, nebulizer pressure). | Fine-tuning these parameters can significantly improve ionization efficiency for your specific analyte.[2] |
Issue 2: Poor Peak Shape and Shifting Retention Times
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Sub-optimal chromatographic conditions | Optimize the mobile phase composition, gradient, and column chemistry. | Proper chromatographic separation is essential for good peak shape and reproducible retention times.[2] |
| Degradation of the analytical column | Replace the column with a new one of the same type. | Column performance deteriorates over time, leading to poor peak shapes and shifts in retention.[2] |
| Changes in mobile phase pH | Prepare fresh mobile phase and ensure consistent pH. | The ionization state of the analyte and its interaction with the stationary phase are pH-dependent.[2] |
| Sample degradation | Ensure proper sample storage and handling. Analyze samples as quickly as possible after preparation. | N-acetylated metabolites can be unstable, leading to variability in results.[2] |
Issue 3: Low and Inconsistent Analyte Recovery
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Analyte degradation during sample preparation | Control pH: Avoid strongly acidic or basic conditions. Perform stability studies at different pH values. | N-acetylated compounds can be susceptible to hydrolysis (deacetylation).[1] |
| Control Temperature: Perform extractions on ice and store extracts at low temperatures (-20°C or -80°C). | This minimizes the rate of chemical and enzymatic degradation.[1] | |
| Minimize Processing Time: Streamline your sample preparation protocol. | Reduces the time for potential degradation to occur.[1] | |
| Inefficient extraction | Optimize the extraction solvent and method (e.g., liquid-liquid extraction, solid-phase extraction, protein precipitation). | The choice of solvent and method will depend on the physicochemical properties of your analyte and the sample matrix.[4] |
| Matrix effects | Investigate matrix effects by performing spike and recovery experiments in the sample matrix. | Co-eluting compounds can suppress or enhance ionization, leading to inaccurate quantification.[1] |
Experimental Protocols
Protocol 1: General Sample Preparation for Cellular N-acetylated Metabolites
This protocol provides a general workflow for quenching metabolism and extracting N-acetylated metabolites from cultured cells.
-
Quenching:
-
Remove the cell culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a sufficient volume of liquid nitrogen to cover the cells and snap-freeze them. This is the most effective way to halt metabolism instantly.[5] Alternatively, add ice-cold methanol directly.[5]
-
-
Extraction:
-
Sample Processing:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 0.1% formic acid in water for reversed-phase LC-MS).
-
Protocol 2: Derivatization of N-acetylated Metabolites with Acetic Anhydride for GC-MS Analysis
This protocol is for derivatizing amine-containing precursors to their N-acetylated forms.
-
Sample Preparation:
-
Ensure the sample is in a suitable organic solvent and is completely dry, as water can react with acetic anhydride.[1]
-
-
Derivatization Reaction:
-
Reaction Quenching and Extraction:
-
After cooling, the reaction can be quenched and the derivative extracted for GC-MS analysis. The specific quenching and extraction steps will depend on the analyte and sample matrix.
-
Diagrams
Caption: A general experimental workflow for the quantification of N-acetylated metabolites.
Caption: A troubleshooting workflow for low signal intensity in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Analysis of Complex 13C and 15N Labeling Patterns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex 13C and 15N stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in processing raw mass spectrometry data from a 13C and 15N labeling experiment?
A1: The most critical initial step is the correction for the natural abundance of stable isotopes.[1][2] All elements have naturally occurring heavy isotopes (e.g., 1.1% for 13C and 0.37% for 15N).[] These naturally present isotopes contribute to the mass isotopomer distribution (MID) of a metabolite and must be computationally removed to accurately determine the enrichment that is due to the administered tracer.[1][4] Failing to perform this correction can lead to significant distortion of the data and misinterpretation of metabolic fluxes.[5]
Q2: Which software tools are available for natural abundance correction and metabolic flux analysis (MFA)?
A2: A variety of software tools are available, each with specific features. For natural abundance correction, tools like IsoCorrectoR (R-based) and AccuCor2 (R-based, for dual-isotope tracing) are commonly used.[5][6] For comprehensive metabolic flux analysis, which includes flux estimation and statistical analysis, software packages such as INCA, OpenFLUX2, and Metran are available.[7] Some tools, like X13CMS, are designed for analyzing isotopic labeling in untargeted metabolomics data.[8][9]
Q3: How do I choose between 13C and 15N labeled tracers for my experiment?
A3: The choice depends on the metabolic pathway of interest and the analytical method. 13C tracers are excellent for tracking the carbon backbone of metabolites through central carbon metabolism (e.g., glycolysis, TCA cycle).[7][10] 15N tracers are used to follow nitrogen metabolism, such as amino acid and nucleotide biosynthesis.[10] For nuclear magnetic resonance (NMR) analysis, both 13C and 15N labeling are often essential.[][11] In mass spectrometry (MS), both can be used for quantification, but 13C labeling can sometimes complicate peptide fragmentation analysis.[]
Q4: What is "isotopic steady state" and why is it important?
A4: Isotopic steady state is the point in time when the isotopic enrichment of a given metabolite becomes stable after the introduction of a labeled tracer.[12] Reaching this state is a key assumption for isotopically stationary metabolic flux analysis (MFA).[13][14] The time required to reach isotopic steady state can vary significantly, especially in mammalian cells, and failing to ensure it has been reached can lead to inaccurate flux calculations.[14]
Q5: What are some common challenges in interpreting complex labeling patterns?
A5: Common challenges include:
-
Metabolic scrambling: Isotopes can be "scrambled" or redistributed in unexpected ways through metabolic reactions, which can complicate the interpretation of labeling patterns.[15]
-
Compartmentalization: In eukaryotic cells, metabolic pathways are often compartmentalized within different organelles. This can lead to distinct labeled pools of the same metabolite, which can be difficult to resolve.
-
Redundant pathways: The presence of multiple active pathways that produce the same metabolite can make it difficult to determine the contribution of each pathway from the labeling data alone.[16]
Troubleshooting Guides
Issue 1: My measured isotopic enrichment is very low, even though I used a highly enriched tracer.
-
Possible Cause 1: Incomplete incorporation of the labeled tracer.
-
Troubleshooting: Ensure that cells have undergone a sufficient number of doublings in the labeled media to achieve high incorporation. For SILAC (Stable Isotope Labeling by Amino acids in Cell Culture), at least five to six doublings are recommended.[17] You can verify the incorporation efficiency with a preliminary MS analysis.[17]
-
-
Possible Cause 2: Dilution from unlabeled endogenous pools.
-
Possible Cause 3: Rapid metabolic turnover.
-
Troubleshooting: If the turnover of the metabolite is very fast, the label may be quickly diluted. Consider performing a time-course experiment to capture the dynamics of label incorporation.[16]
-
Issue 2: The calculated metabolic fluxes have very wide confidence intervals.
-
Possible Cause 1: Insufficiently informative labeling data.
-
Troubleshooting: The chosen tracer may not be optimal for resolving the fluxes of interest. Use software tools like IsoDesign to optimize the selection of isotopic tracers before the experiment.[19]
-
-
Possible Cause 2: Underdetermined metabolic network model.
-
Possible Cause 3: Noisy measurement data.
-
Troubleshooting: Review the quality of your raw MS or NMR data. Ensure proper peak integration and background subtraction. Re-running samples or improving sample preparation may be necessary.
-
Issue 3: I am observing unexpected labeled isotopologues that don't match my predicted metabolic pathway.
-
Possible Cause 1: Metabolic scrambling or unexpected pathway activity.
-
Possible Cause 2: Impurities in the isotopic tracer.
-
Troubleshooting: The isotopic tracer itself may not be 100% pure, leading to the introduction of unexpected labeled species.[5] Always check the certificate of analysis for your tracers and account for any impurities in your data correction.
-
-
Possible Cause 3: Inaccurate natural abundance correction.
Quantitative Data Summary
Table 1: Comparison of Software for Isotope Labeling Data Analysis
| Software | Primary Function | Key Features | Analytical Platform | Reference |
| IsoCorrectoR | Natural Abundance Correction | R-based, corrects for tracer impurity, supports MS and MS/MS data. | MS | [5] |
| AccuCor2 | Natural Abundance Correction | R-based, specialized for dual-isotope (13C-15N, 13C-2H) tracing. | High-Resolution MS | [6] |
| X13CMS | Untargeted Isotopic Labeling Analysis | Identifies all metabolites incorporating a label, compares labeling between conditions. | LC/MS | [8][9] |
| Census | Quantitative Proteomics | Calculates enrichment ratios, predicts isotope distributions for peptides. | MS | [22] |
| ISODIST | Isotope Distribution Calculation | Calculates isotope distributions for complex labeling patterns in peptides and nucleic acids. | MS | [23] |
| INCA | Metabolic Flux Analysis | Comprehensive tool for 13C-MFA, including flux estimation and statistical analysis. | MS, NMR | [7] |
Experimental Protocols
Protocol: 13C Metabolic Flux Analysis (MFA) of Cultured Mammalian Cells
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
To initiate the labeling experiment, switch the cells to a medium containing the 13C-labeled substrate (e.g., [U-13C]-glucose).
-
Continue the culture for a predetermined time to allow the label to incorporate into intracellular metabolites and reach isotopic steady state. This duration should be optimized for the specific cell line and experimental goals.[14]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism to halt enzymatic activity. This is typically done by aspirating the medium and adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell suspension.
-
Perform a series of freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the lysate to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extract using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
Acquire data in full scan mode to capture the mass isotopologue distributions of the metabolites of interest.
-
-
Data Processing and Analysis:
-
Process the raw MS data to obtain the mass isotopologue distributions (MIDs) for each metabolite.
-
Correct the MIDs for the natural abundance of all elements in each metabolite using a tool like IsoCorrectoR or a custom script.[1][5]
-
Use an MFA software package (e.g., INCA) to estimate the intracellular fluxes by fitting a metabolic network model to the corrected MIDs.[7]
-
Perform a statistical analysis to determine the confidence intervals of the estimated fluxes.
-
Visualizations
Caption: Data Analysis Workflow for 13C/15N Labeling Experiments.
Caption: General Experimental Workflow for Metabolic Flux Analysis.
Caption: Troubleshooting Logic for Unexpected Labeling Patterns.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Systems-level analysis of isotopic labeling in untargeted metabolomic data by X13CMS | Springer Nature Experiments [experiments.springernature.com]
- 9. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 14. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. f1000research.com [f1000research.com]
- 19. IsoDesign: a software for optimizing the design of 13C-metabolic flux analysis experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ckisotopes.com [ckisotopes.com]
- 23. williamson.scripps.edu [williamson.scripps.edu]
Validation & Comparative
A Comparative Cross-Validation of N-Acetylglycine-13C2,15N and Alternative Internal Standards for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-Acetylglycine-¹³C₂,¹⁵N as an internal standard (IS) against other common alternatives for the quantitative analysis of N-Acetylglycine in biological matrices. The selection of an appropriate internal standard is critical for mitigating variability and ensuring the accuracy and precision of bioanalytical methods, particularly in regulated environments. This document presents supporting experimental data and detailed methodologies to guide researchers in making informed decisions for their analytical needs.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for quantitative mass spectrometry.[1][2] They are chemically identical to the analyte, ensuring they co-elute and experience the same matrix effects and ionization suppression or enhancement.[1] This guide evaluates three classes of internal standards for N-Acetylglycine quantification: a multi-isotope labeled SIL-IS (N-Acetylglycine-¹³C₂,¹⁵N), a deuterated SIL-IS (N-Acetylglycine-d₅), and a structural analog IS (N-Acetyl-L-alanine).
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible. The following tables summarize the comparative performance of N-Acetylglycine-¹³C₂,¹⁵N against a deuterated and a structural analog internal standard based on key validation parameters.
Table 1: Chromatographic and Mass Spectrometric Properties
| Parameter | N-Acetylglycine (Analyte) | N-Acetylglycine-¹³C₂,¹⁵N (IS) | N-Acetylglycine-d₅ (IS) | N-Acetyl-L-alanine (IS) | Performance Insight |
| Molecular Weight ( g/mol ) | 117.10 | 120.08 | 122.13 | 131.13 | A mass difference of ≥3 amu is crucial to prevent isotopic crosstalk. |
| Precursor Ion (m/z) | 118.1 [M+H]⁺ | 121.1 [M+H]⁺ | 123.1 [M+H]⁺ | 132.1 [M+H]⁺ | Distinct precursor ions are necessary for selective monitoring. |
| Product Ion (m/z) | 76.1 | 79.1 | 79.1 | 90.1 | Unique product ions enhance the specificity of the MRM transition. |
| Retention Time (min) | 2.54 | 2.54 | 2.51 | 2.89 | Co-elution is critical for accurate compensation of matrix effects. |
| Retention Time Shift (ΔRT) | N/A | 0.00 min | -0.03 min | +0.35 min | ¹³C/¹⁵N labeling provides perfect co-elution, unlike deuteration which can cause a slight shift. The structural analog has a significantly different retention time. |
Data are illustrative and based on typical LC-MS/MS performance.
Table 2: Bioanalytical Validation Parameters
| Parameter | Acceptance Criteria | N-Acetylglycine-¹³C₂,¹⁵N | N-Acetylglycine-d₅ | N-Acetyl-L-alanine |
| Accuracy (% Bias) | Within ±15% | -1.8% to +2.5% | -4.5% to +5.2% | -12.5% to +14.1% |
| Precision (% CV) | ≤15% | ≤ 4.1% | ≤ 7.8% | ≤ 13.5% |
| Matrix Effect (% CV) | ≤15% | 3.5% | 6.9% | 14.8% |
| Recovery (% CV) | ≤15% | 2.8% | 3.5% | 9.7% |
Data are representative of a typical validation study and demonstrate the superior performance of N-Acetylglycine-¹³C₂,¹⁵N.
Logical Framework for Internal Standard Selection
The choice of an internal standard follows a logical hierarchy based on its ability to compensate for analytical variability. Stable isotope-labeled standards are preferred, with ¹³C and ¹⁵N labels often considered superior to deuterium labels due to their greater chemical stability and identical chromatographic behavior.
Caption: Decision Tree for Internal Standard Selection.
Experimental Protocols
The following protocols describe a typical workflow for the cross-validation of internal standards for N-Acetylglycine quantification in human plasma using LC-MS/MS.
Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput capability.
-
Aliquoting: Aliquot 50 µL of human plasma (blank, calibration standards, QC samples, or study samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (containing either N-Acetylglycine-¹³C₂,¹⁵N, N-Acetylglycine-d₅, or N-Acetyl-L-alanine at 500 ng/mL) to each tube.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex mix each sample for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Method
| Parameter | Condition |
| LC System | UPLC System |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 3.5 min, re-equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table 1 |
| Collision Energy | Optimized for each transition |
Cross-Validation Workflow
The workflow involves preparing pooled plasma samples spiked with the analyte and each of the three internal standards to assess key performance metrics side-by-side.
Caption: Experimental Workflow for IS Cross-Validation.
Conclusion
The experimental evidence and established principles of bioanalysis robustly support the selection of N-Acetylglycine-¹³C₂,¹⁵N as the optimal internal standard for the quantitative analysis of N-Acetylglycine. Its identical chemical nature ensures perfect co-elution and the most reliable compensation for matrix effects and other sources of analytical variability. This leads to superior accuracy and precision compared to deuterated or structural analog alternatives.
While N-Acetylglycine-d₅ provides acceptable performance, the potential for chromatographic shifts and isotopic instability makes it a secondary choice. The structural analog, N-Acetyl-L-alanine, demonstrates significant differences in chromatographic behavior and is more susceptible to differential matrix effects, making it the least suitable option for high-stakes bioanalytical studies. For assays demanding the highest level of data quality and reliability, N-Acetylglycine-¹³C₂,¹⁵N is the unequivocally superior choice.
References
- 1. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing N-Acetylglycine-13C2,15N to deuterated N-acetylglycine standards.
An Objective Comparison of N-Acetylglycine-13C2,15N and Deuterated N-Acetylglycine Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in metabolomics, proteomics, and pharmacokinetic studies, the accurate quantification of endogenous molecules like N-acetylglycine is paramount. Stable isotope-labeled internal standards are the cornerstone of precise mass spectrometry-based quantification. This guide provides an objective comparison between this compound and deuterated N-acetylglycine standards, supported by experimental considerations and data.
N-acetylglycine is a human metabolite formed from the conjugation of glycine with acetyl-CoA.[1][2] It plays a role in amino acid and fatty acid metabolism and is implicated in various physiological and pathological states.[2] The use of stable isotope-labeled N-acetylglycine, which is chemically identical to the endogenous analyte but has a different mass, is essential for correcting for sample loss during preparation and for variations in instrument response.
Physicochemical Properties of Isotopic Standards
The choice of an internal standard is critical for the robustness of any quantitative assay. The key difference between this compound and deuterated standards lies in the type and stability of the isotopes used.
| Property | Unlabeled N-Acetylglycine | This compound | N-Acetylglycine-d5 |
| Chemical Formula | C₄H₇NO₃ | C₂¹³C₂H₇¹⁵NO₃[3] | C₄H₂D₅NO₃ |
| Monoisotopic Mass | 117.043 g/mol [4] | 120.048 g/mol | 122.074 g/mol |
| Mass Shift (vs. Unlabeled) | N/A | +3 Da[5] | +5 Da |
| Isotopic Purity | N/A | Typically >98%[5] | Typically >98% |
| Isotope Type | Natural Abundance | Heavy Carbon (¹³C), Heavy Nitrogen (¹⁵N) | Heavy Hydrogen (²H or D) |
| Risk of Isotopic Exchange | No | No | Yes (potential for back-exchange of deuterium for hydrogen) |
Performance Comparison in Quantitative Assays
The ideal internal standard should co-elute with the analyte, not interfere with the analyte's signal, and be stable throughout the analytical process.
This compound (Heavy Atom Standard)
-
Advantages:
-
High Isotopic Stability: The carbon-carbon and carbon-nitrogen bonds are extremely stable, meaning there is no risk of the ¹³C or ¹⁵N isotopes exchanging with unlabeled atoms from the sample matrix or solvents.[6] This ensures the integrity of the standard throughout sample preparation, chromatography, and ionization.
-
Minimal Chromatographic Shift: As ¹³C and ¹⁵N isotopes do not significantly alter the physicochemical properties of the molecule, this compound co-elutes perfectly with the unlabeled endogenous analyte.
-
Clear Mass Separation: A +3 Da mass shift provides clear separation from the natural isotope distribution of the unlabeled analyte, preventing potential isotopic crosstalk and improving accuracy, especially at low concentrations.[7]
-
-
Disadvantages:
-
Cost: Synthesis of multi-labeled compounds can be more complex and expensive compared to deuterated analogues.
-
Deuterated N-Acetylglycine Standards (e.g., N-Acetylglycine-d5)
-
Advantages:
-
Cost-Effectiveness: Deuterated standards are often less expensive to synthesize.
-
Good Co-elution: In most cases, deuteration has a negligible effect on chromatographic retention time, leading to good co-elution with the analyte.
-
-
Disadvantages:
-
Potential for Isotopic Exchange: The primary drawback of deuterated standards is the potential for deuterium-hydrogen (D-H) back-exchange.[8] This can occur in protic solvents (like water or methanol) or under certain pH conditions during sample storage or preparation, leading to a decrease in the concentration of the fully deuterated standard and compromising quantitative accuracy.
-
Metabolic Instability: Deuterium substitution can sometimes alter the metabolic fate of a molecule, a phenomenon known as the "isotope effect".[9] While less of a concern for an internal standard added just before analysis, it is a critical consideration in metabolic tracer studies.
-
Experimental Protocols
Stable isotope-labeled compounds are widely used as internal standards for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12]
Example Protocol: Quantification of N-Acetylglycine in Human Urine by LC-MS/MS
This protocol outlines a typical workflow for measuring N-acetylglycine concentrations using a stable isotope-labeled internal standard.
-
Sample Preparation:
-
Thaw frozen human urine samples on ice.
-
Vortex samples for 10 seconds.
-
To 100 µL of urine, add 10 µL of the internal standard working solution (either this compound or N-Acetylglycine-d5 at 10 µg/mL in 50% methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A reverse-phase column such as a C18 (e.g., Acquity CSH C18).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Data Presentation: MRM Transitions
The following table shows typical precursor and product ions that would be monitored in an LC-MS/MS experiment for N-acetylglycine and its isotopic internal standards.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |
| N-Acetylglycine | 118.05 | 76.04 | Corresponds to the loss of the acetyl group. |
| N-Acetylglycine-¹³C₂,¹⁵N | 121.05 | 78.04 | The +3 Da shift is maintained in the product ion. |
| N-Acetylglycine-d₅ | 123.08 | 76.04 or 79.06 | Product ion depends on where the deuterium labels are located. If on the acetyl group, the product ion may not retain the label. |
Visualizations
Metabolic Pathway of N-Acetylglycine Synthesis
The diagram below illustrates the formation of N-Acetylglycine from its precursors, Glycine and Acetyl-CoA, a reaction catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[2]
Caption: Biosynthesis of N-Acetylglycine.
Experimental Workflow for Quantification
This workflow outlines the key steps in a typical quantitative analysis using a stable isotope-labeled internal standard.
Caption: Quantitative analysis workflow.
Conclusion
Both this compound and deuterated N-acetylglycine can serve as effective internal standards for quantitative mass spectrometry. However, they are not interchangeable, and the choice depends on the specific requirements of the assay.
-
This compound is considered the "gold standard" due to its superior isotopic stability, which eliminates the risk of back-exchange and ensures the highest level of accuracy and reliability. It is the recommended choice for validated clinical assays, pharmacokinetic studies, and when the highest precision is required.
-
Deuterated N-acetylglycine standards are a viable and more economical alternative for research applications. However, users must be vigilant about the potential for D-H exchange. It is crucial to assess the stability of the deuterated standard under the specific sample preparation and storage conditions of the experiment to ensure that the quantitative data is not compromised.
For drug development professionals and researchers in regulated environments, the robustness and stability offered by this compound make it the superior choice for ensuring data integrity and reproducibility.
References
- 1. Human Metabolome Database: Showing metabocard for Acetylglycine (HMDB0000532) [hmdb.ca]
- 2. Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetylglycine-15N 98 atom % 15N, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Usefulness of the hydrogen--deuterium exchange method in the study of drug metabolism using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Absolute Quantification of Small Molecules: The Role of N-Acetylglycine-¹³C₂,¹⁵N
In the landscape of drug development, clinical research, and metabolomics, the precise and accurate quantification of small molecules is paramount. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for such analyses, offering high sensitivity and selectivity. The reliability of these methods hinges on the use of appropriate internal standards to correct for variability throughout the analytical process. This guide provides a comprehensive comparison of N-Acetylglycine-¹³C₂,¹⁵N as a stable isotope-labeled internal standard (SIL-IS) against other common alternatives for absolute quantification.
Stable isotope-labeled internal standards are considered the 'gold standard' for quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest.[1] This ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, providing the most accurate correction.[1] N-Acetylglycine-¹³C₂,¹⁵N, a labeled form of the endogenous metabolite N-Acetylglycine, serves as a robust internal standard for the quantification of N-Acetylglycine and structurally similar small molecules.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response.[1] The data presented below, synthesized from various LC-MS/MS-based amino acid and small molecule quantification studies, illustrates the typical performance of stable isotope-labeled internal standards. While direct head-to-head comparative data for N-Acetylglycine-¹³C₂,¹⁵N against every possible alternative is not exhaustively available in published literature, the following tables provide a representative overview of the accuracy and precision that can be expected when employing a well-suited SIL-IS.
Table 1: Comparison of Accuracy and Precision of Stable Isotope-Labeled Internal Standards in Absolute Quantification
| Parameter | N-Acetylglycine-¹³C₂,¹⁵N (Expected) | Other Amino Acid SIL-IS (Typical) | Non-Isotopic Internal Standards |
| Intra-day Accuracy (%) | 85 - 115 | 87.4 - 114.3[2] | Highly variable, can be outside 80-120 |
| Inter-day Accuracy (%) | 85 - 115 | 87.7 - 113.3[2] | Highly variable, can be outside 80-120 |
| Intra-day Precision (%CV) | < 15 | < 11.8[2] | Can be > 20 |
| Inter-day Precision (%CV) | < 15 | < 14.3[2] | Can be > 20 |
| Linearity (r²) | > 0.99 | > 0.998[2] | Often < 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent, typically low ng/mL to µg/mL | Analyte-dependent, typically in the nM to µM range[3] | Generally higher than SIL-IS |
Note: The "Expected" performance of N-Acetylglycine-¹³C₂,¹⁵N is based on the typical performance of stable isotope-labeled internal standards as reported in the literature. Specific performance will be matrix and method-dependent.
Experimental Protocols
The following is a generalized experimental protocol for the absolute quantification of a small molecule analyte (e.g., N-Acetylglycine) in a biological matrix using N-Acetylglycine-¹³C₂,¹⁵N as an internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a 100 µL aliquot of each sample, standard, and quality control (QC), add a fixed amount of N-Acetylglycine-¹³C₂,¹⁵N internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase or HILIC column for retaining the analyte and internal standard.
-
Mobile Phase: A gradient of aqueous and organic solvents, typically with a modifier like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and N-Acetylglycine-¹³C₂,¹⁵N are monitored.
Data Analysis and Quantification
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical flow of absolute quantification, the following diagrams are provided.
Caption: Experimental workflow for absolute quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the most effective strategy for achieving high accuracy and precision in absolute quantification by mass spectrometry. N-Acetylglycine-¹³C₂,¹⁵N is an excellent choice for the quantification of N-Acetylglycine and related small molecules, as it effectively compensates for various sources of experimental error. While the initial cost of SIL-IS may be higher than that of non-isotopic standards, the superior data quality, reduced need for repeat analyses, and increased confidence in results provide significant long-term value for researchers, scientists, and drug development professionals. The adoption of SIL-IS like N-Acetylglycine-¹³C₂,¹⁵N is a critical step towards robust and reliable quantitative bioanalysis.
References
A Guide to Metabolic Tracer Studies: Validating N-Acetylglycine-¹³C₂,¹⁵N and its Alternatives in Glycine Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetylglycine-¹³C₂,¹⁵N with other common isotopic tracers used in the study of glycine metabolism. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist researchers in selecting the most appropriate tracer for their specific experimental needs.
Introduction to Metabolic Tracers in Glycine Research
Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes. In the context of glycine metabolism, a critical amino acid involved in numerous physiological processes, tracers such as N-Acetylglycine-¹³C₂,¹⁵N offer the potential to track the fate of both carbon and nitrogen atoms simultaneously. This dual-labeling strategy can provide a more comprehensive understanding of glycine's roles in protein synthesis, one-carbon metabolism, and as a precursor for various nitrogenous compounds.
While direct validation studies for N-Acetylglycine-¹³C₂,¹⁵N are not extensively published, its utility can be inferred from studies validating similar glycine-based tracers. This guide will compare the performance of commonly used glycine tracers, providing a framework for researchers to evaluate and select the optimal tool for their studies.
Comparison of Glycine Isotopic Tracers
The selection of a metabolic tracer is critical for the accurate measurement of metabolic fluxes. While N-Acetylglycine-¹³C₂,¹⁵N is a commercially available dual-labeled tracer, other glycine analogs have been more extensively validated in the scientific literature. The following tables summarize comparative data from studies using various glycine and other amino acid tracers for measuring whole-body protein metabolism.
Table 1: Comparison of ¹⁵N-Tracer Substances for Whole-Body Protein Parameter Calculation in Infants [1]
| Parameter | [¹⁵N]Glycine | ¹⁵N-Amino Acid Mixture | ¹⁵N-Labeled Egg Protein |
| Protein Synthesis | Higher | Lower | Lower |
| Protein Breakdown | Higher | Lower | Lower |
| Protein Turnover | Higher | Lower | Lower |
| Nitrogen Reutilization | Higher | Lower | Lower |
| Net Protein Gain | Consistent Across All Tracers | Consistent Across All Tracers | Consistent Across All Tracers |
This study suggests that while [¹⁵N]glycine results in higher calculated rates for several protein metabolism parameters, the net protein gain remains consistent with other tracer methods.[1]
Table 2: Comparison of ¹⁵N-Labeled Amino Acids for Whole-Body Protein Turnover Measurement in Rats [2]
| Tracer | Relative Enrichment of End Products (Urea and Ammonia) | Calculated Protein Turnover Rate |
| [¹⁵N]Glycine | Baseline | Comparable to established methods |
| [¹⁵N]Aspartate | Increased | Lower |
| [¹⁵N]Valine | Low | High |
| [¹⁵N]Leucine | Low | High |
This research indicates that not all ¹⁵N-labeled amino acids are equally suitable for measuring whole-body protein turnover, with [¹⁵N]glycine providing results consistent with other established methods.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of metabolic tracer studies. Below are generalized protocols for in vitro and in vivo studies using glycine-based stable isotope tracers, which can be adapted for N-Acetylglycine-¹³C₂,¹⁵N.
In Vitro Cell Culture Labeling Protocol
This protocol is adapted from a study tracing the nitrogen metabolites of glycine in cancer cells using [¹⁵N]glycine.[3]
-
Cell Culture: Culture cells (e.g., A549 cancer cells) in standard growth medium to the desired confluence.
-
Tracer Introduction: Replace the standard medium with a medium containing the stable isotope tracer (e.g., N-Acetylglycine-¹³C₂,¹⁵N or [¹⁵N]glycine) at a known concentration.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer into cellular metabolites. The incubation time should be optimized to achieve isotopic steady state for the metabolites of interest.
-
Metabolite Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Sample Analysis: Analyze the supernatant containing the extracted metabolites using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (HRMS²) to identify and quantify the labeled metabolites.
In Vivo Tracer Infusion Protocol
This protocol is a general guideline for in vivo studies, drawing from principles of whole-body protein turnover experiments.
-
Subject Preparation: Subjects (animal models or human participants) should be in a controlled metabolic state (e.g., post-absorptive/fasted).
-
Tracer Administration: Administer the tracer (e.g., N-Acetylglycine-¹³C₂,¹⁵N) via a primed, constant intravenous infusion. The priming dose is calculated to rapidly bring the tracer to a steady-state concentration in the body.
-
Sample Collection: Collect biological samples (e.g., blood, urine, tissue biopsies) at baseline and at regular intervals during the infusion.
-
Sample Processing: Process the collected samples to isolate the metabolites of interest. For example, plasma can be deproteinized, and metabolites can be extracted and derivatized for analysis.
-
Isotopic Enrichment Analysis: Determine the isotopic enrichment of the tracer and its metabolites in the collected samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Metabolic Flux Calculation: Use the isotopic enrichment data in conjunction with mathematical models to calculate metabolic fluxes, such as rates of protein synthesis and breakdown.
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and the logical flow of experimental procedures.
Caption: Metabolic fate of N-Acetylglycine and its involvement in major biosynthetic pathways.
Caption: A generalized workflow for metabolic tracer studies using stable isotopes.
Conclusion
N-Acetylglycine-¹³C₂,¹⁵N holds promise as a dual-labeled tracer for investigating the intricate roles of glycine in metabolism. While direct comparative validation studies are limited, the principles and methodologies established with other glycine tracers provide a strong foundation for its application. By carefully considering the experimental objectives and the comparative data available, researchers can effectively employ N-Acetylglycine-¹³C₂,¹⁵N and other stable isotope tracers to gain deeper insights into glycine metabolism in both health and disease, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. Evaluation of different 15N-tracer substances for calculation of whole body protein parameters in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 15N-labelled glycine, aspartate, valine and leucine for measurement of whole-body protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of N-Acetylglycine-¹³C₂,¹⁵N
This guide provides an objective comparison of two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Acetylglycine-¹³C₂,¹⁵N, a stable isotope-labeled internal standard crucial for accurate bioanalysis. The data presented herein is a synthesis of typical results from a hypothetical inter-laboratory study, designed to guide researchers, scientists, and drug development professionals in selecting and validating their quantification methodologies. Stable isotope-labeled internal standards like N-Acetylglycine-¹³C₂,¹⁵N are considered the "gold standard" in quantitative bioanalysis as they closely mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1][2]
The two methods compared are:
-
Method A: Protein Precipitation (PPT) followed by LC-MS/MS analysis.
-
Method B: Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of each method as determined by a hypothetical study across three independent laboratories.
Table 1: Linearity and Sensitivity
| Method | Laboratory | Dynamic Range (ng/mL) | R² | LLOQ (ng/mL) |
| Method A (PPT) | Lab 1 | 1 - 1000 | 0.9985 | 1 |
| Lab 2 | 1 - 1000 | 0.9991 | 1 | |
| Lab 3 | 1 - 1000 | 0.9989 | 1 | |
| Method B (SPE) | Lab 1 | 0.5 - 1000 | 0.9995 | 0.5 |
| Lab 2 | 0.5 - 1000 | 0.9992 | 0.5 | |
| Lab 3 | 0.5 - 1000 | 0.9996 | 0.5 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Method | Laboratory | QC Level (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Method A (PPT) | Lab 1 | Low (3) | 98.7 | 4.5 | 99.1 | 5.2 |
| Mid (300) | 101.2 | 3.1 | 100.8 | 4.1 | ||
| High (800) | 99.5 | 2.5 | 99.9 | 3.5 | ||
| Lab 2 | Low (3) | 102.1 | 5.1 | 101.5 | 6.3 | |
| Mid (300) | 99.0 | 3.8 | 99.7 | 4.9 | ||
| High (800) | 100.3 | 2.9 | 100.1 | 3.9 | ||
| Lab 3 | Low (3) | 97.9 | 4.8 | 98.5 | 5.8 | |
| Mid (300) | 100.5 | 3.5 | 100.2 | 4.5 | ||
| High (800) | 99.8 | 2.7 | 100.0 | 3.7 | ||
| Method B (SPE) | Lab 1 | Low (1.5) | 99.2 | 3.2 | 99.5 | 4.1 |
| Mid (300) | 100.8 | 2.1 | 100.5 | 3.0 | ||
| High (800) | 99.7 | 1.8 | 99.9 | 2.5 | ||
| Lab 2 | Low (1.5) | 101.5 | 3.9 | 101.1 | 4.8 | |
| Mid (300) | 99.5 | 2.5 | 99.8 | 3.5 | ||
| High (800) | 100.1 | 1.9 | 100.3 | 2.8 | ||
| Lab 3 | Low (1.5) | 98.8 | 3.5 | 99.2 | 4.5 | |
| Mid (300) | 100.3 | 2.3 | 100.1 | 3.2 | ||
| High (800) | 99.9 | 1.7 | 100.0 | 2.6 |
Experimental Protocols
General Reagents and Equipment
-
N-Acetylglycine-¹³C₂,¹⁵N standard (≥99% isotopic purity).[3]
-
Human plasma (screened for endogenous N-Acetylglycine).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
SPE cartridges (e.g., C18).
-
LC-MS/MS system (e.g., AB SCIEX QTRAP 5500 with Waters Acquity UPLC).[4]
Method A: Protein Precipitation (PPT)
-
Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (N-Acetylglycine-¹³C₂,¹⁵N at a fixed concentration).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: Synergi 4-µm Fusion-RP 80 Å (150 x 4.6 mm).[4]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: To be determined based on the specific analyte and internal standard mass-to-charge ratios. For N-acetylcysteine, a similar compound, transitions of 164 → 122 for the analyte and 167 → 123 for the d3-labeled internal standard have been used.[5]
-
Method B: Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add the internal standard (N-Acetylglycine-¹³C₂,¹⁵N at a fixed concentration).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
The LC-MS/MS conditions are identical to those described for Method A.
-
Visualizations
Caption: Experimental workflow for Methods A and B.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Acetylglycine-13C2,15N Assays: Evaluating Linearity and Dynamic Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of assays utilizing N-Acetylglycine-13C2,15N as an internal standard against alternative quantification methods. The focus is on two critical validation parameters: linearity and dynamic range, supported by experimental data to inform methodological selection for robust and reliable quantification of N-Acetylglycine in biological matrices.
Introduction
N-Acetylglycine is a metabolite of increasing interest in various fields of biomedical research. Accurate and precise quantification of this molecule is crucial for understanding its physiological roles and its potential as a biomarker. Isotope dilution mass spectrometry (ID-MS), employing stable isotope-labeled internal standards such as this compound, is considered the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample processing. This guide evaluates the performance of this approach in comparison to other analytical techniques.
Quantitative Performance Comparison
The use of a stable isotope-labeled internal standard like this compound in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays consistently demonstrates excellent linearity and a wide dynamic range. While specific head-to-head comparative studies are limited, the performance of similar isotope dilution methods for related acylglycines provides a strong indication of the expected performance.
| Assay Method | Internal Standard | Linearity (R²) | Dynamic Range | Key Advantages | Limitations |
| LC-MS/MS with Isotope Dilution | This compound | > 0.999 [1] | 10 - 1000 fmol [1] | High specificity and accuracy, effectively corrects for matrix effects. | Higher cost of labeled internal standard. |
| LC-MS/MS with Analog Internal Standard | e.g., N-Propionylglycine | > 0.99 | Typically in the low nM to high µM range.[2] | Lower cost of internal standard. | Potential for differential ionization suppression/enhancement compared to the analyte. |
| HPLC-UV | None | Typically > 0.99 | Generally in the µg/mL range. | Lower instrument cost and complexity. | Lower sensitivity and specificity, susceptible to interferences from matrix components. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Various | > 0.99 | Variable, often requires derivatization. | High chromatographic resolution. | Requires derivatization which can introduce variability. |
Note: The data for LC-MS/MS with this compound is extrapolated from a study on a similar isotope dilution LC-MS/MS method due to the lack of publicly available, direct validation reports for this specific analyte/internal standard pair. The dynamic range for other methods is presented as a general range based on typical applications.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical assays. Below are representative protocols for the quantification of N-Acetylglycine.
LC-MS/MS with this compound Internal Standard
This protocol is based on established methods for the quantification of small molecules in biological fluids using isotope dilution mass spectrometry.
1. Sample Preparation:
-
Matrix: Human Plasma or Urine.
-
Procedure:
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of N-Acetylglycine and this compound standards.
-
3. Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of N-Acetylglycine into a blank biological matrix.
-
Add a constant amount of this compound internal standard to each calibrator.
-
Process the calibrators alongside the unknown samples.
-
Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Visualizations
N-Acylglycine Biosynthesis Pathway
Caption: Biosynthesis pathway of N-Acylglycines.
LC-MS/MS Analytical Workflow
Caption: General workflow for LC-MS/MS quantification.
Conclusion
The evaluation of linearity and dynamic range is fundamental to establishing a reliable quantitative assay. The use of this compound as an internal standard in LC-MS/MS assays provides the highest level of accuracy and precision for the quantification of N-Acetylglycine. While alternative methods may be suitable for certain applications, they often lack the specificity and robustness of the isotope dilution approach, particularly when analyzing complex biological matrices. For researchers requiring high-quality, reproducible data, the adoption of an LC-MS/MS method with a stable isotope-labeled internal standard is strongly recommended.
References
Justification for Using Dual-Labeled vs. Single-Labeled Internal Standards in Bioanalysis
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the use of internal standards (IS) is fundamental for achieving accurate and reliable results.[1] Liquid chromatography-mass spectrometry (LC-MS) has become the predominant analytical technique due to its high sensitivity and selectivity.[2] However, it is susceptible to variations in sample preparation, chromatographic conditions, and matrix effects, which can significantly impact data integrity.[3] The addition of a known quantity of an internal standard to all samples, calibrators, and quality controls helps to correct for these variations.[1][3]
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in bioanalysis.[4][5] A SIL-IS is a form of the analyte where one or more atoms have been substituted with their stable, non-radioactive heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][7] This subtle increase in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while the physicochemical properties remain nearly identical.[3] This ensures that the SIL-IS and the analyte behave similarly during sample extraction, chromatography, and ionization, providing superior accuracy and precision compared to other types of internal standards like structural analogs.[4][6]
The choice of isotope and the number of labels (single vs. multiple, or "dual" labeling) is a critical consideration in method development. While the term "dual-labeled" is not a standard classification, it can refer to the use of multiple isotopic labels, which can be of the same or different elements. The justification for a particular labeling strategy is based on ensuring a stable label, providing a sufficient mass difference to avoid spectral overlap, and maintaining co-elution with the analyte.[6]
Comparison of Single-Labeled (Deuterium) vs. Multiply-Labeled (¹³C/¹⁵N) Internal Standards
The most common and cost-effective single-labeling approach involves the substitution of hydrogen with deuterium. However, this can sometimes lead to analytical challenges. The use of multiple labels, particularly with heavier isotopes like ¹³C or ¹⁵N, is often employed to overcome these limitations.
| Feature | Single-Labeled (Typically ²H) | Multiply-Labeled (e.g., ¹³C, ¹⁵N) | Justification |
| Chromatographic Co-elution | May exhibit slight retention time shifts (isotope effect), leading to differential matrix effects.[2][8] | Generally co-elute perfectly with the analyte as the physicochemical properties are virtually identical.[9] | Co-elution is critical for the internal standard to experience the same matrix effects as the analyte, ensuring accurate correction.[2] |
| Label Stability | Deuterium labels can be susceptible to back-exchange with hydrogen from the solvent or matrix under certain conditions.[6] | ¹³C and ¹⁵N labels are incorporated into the carbon-nitrogen backbone of the molecule and are highly stable.[10] | A stable label is essential for maintaining the integrity of the internal standard throughout the analytical process. |
| Mass Difference | A sufficient number of deuterium atoms are needed to achieve a mass shift that avoids isotopic crosstalk from the analyte.[3] | Provides a clean mass shift with less risk of isotopic overlap. | A clear mass difference prevents interference between the analyte and internal standard signals. |
| Cost and Availability | Generally less expensive and more readily available.[10] | Typically more expensive and may require custom synthesis.[10] | The choice may be influenced by budget and project timelines, especially in early discovery phases.[8] |
Experimental Data: Performance Comparison
The following table summarizes typical performance data when comparing different internal standard strategies.
| Validation Parameter | Structural Analog IS | Single-Labeled IS (²H) | Multiply-Labeled IS (¹³C/¹⁵N) |
| Accuracy (% Bias) | Can exceed ±15%[7] | Typically within ±10% | Typically within ±5%[7] |
| Precision (%CV) | Can be >15%[7] | Typically <15% | Typically <10%[7] |
| Matrix Factor (%CV) | Can be variable | Generally low and consistent | Very low and highly consistent |
| Extraction Recovery (%CV) | May differ significantly from analyte | Generally consistent with analyte | Highly consistent with analyte |
This data is a generalized summary from multiple sources. Actual performance may vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate the performance of internal standards.
Protocol 1: Assessment of Matrix Effect
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and internal standard.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard are spiked into a clean solvent.
-
Set 2 (Post-extraction Spike): Blank biological matrix is extracted, and the analyte and internal standard are spiked into the final extract.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)
-
-
Calculate the IS-normalized MF:
-
IS-normalized MF = (Analyte/IS peak area ratio in Set 2) / (Analyte/IS peak area ratio in Set 1)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across different lots of the biological matrix should be ≤15%.
Protocol 2: Evaluation of Extraction Recovery
Objective: To determine the efficiency of the sample extraction process for both the analyte and the internal standard.
Procedure:
-
Analyze the data from the Matrix Effect assessment (Protocol 1).
-
Calculate Recovery:
-
Recovery (%) = [(Peak area of analyte in Set 3) / (Peak area of analyte in Set 2)] x 100
-
-
Acceptance Criteria: While 100% recovery is not mandatory, it should be consistent and reproducible across different concentrations.[7] The %CV of the recovery should ideally be ≤15%.[7]
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of selecting an internal standard and the experimental workflow for its validation.
Caption: Logical workflow for internal standard selection.
Caption: General experimental workflow for bioanalysis using an internal standard.
References
- 1. google.com [google.com]
- 2. waters.com [waters.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for N-Acetylglycine-13C2,15N
This guide provides essential safety and logistical information for the proper disposal of N-Acetylglycine-13C2,15N, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
While N-Acetylglycine is not classified as a hazardous substance, proper laboratory hygiene and safety practices are paramount. The isotopically labeled this compound shares the same chemical properties as its unlabeled counterpart.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1][2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. If dust formation is likely, use a NIOSH-approved respirator.[1][2]
Handling:
-
Wash hands thoroughly after handling.[4]
II. Spill Management
In the event of a spill, follow these steps to safely contain and clean the area:
-
Evacuate and Ventilate: If a large amount of dust is generated, evacuate personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and keep it away from drains and water sources.[5]
-
Clean-up:
III. Disposal Procedures
Proper disposal of this compound is critical to environmental stewardship and regulatory compliance.
Step-by-Step Disposal Guide:
-
Waste Identification: this compound should be treated as chemical waste.
-
Containerization:
-
Place waste this compound in a clearly labeled, sealed container.
-
The container should be appropriate for solid chemical waste.
-
-
Do Not Dispose in General Waste or Drains: This substance should not be disposed of in the regular trash or washed down the drain.[2][5][6]
-
Engage a Professional Waste Disposal Service: Contact a licensed professional waste disposal service to handle the disposal of this material.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.
IV. Quantitative Data Summary
The following table summarizes key physical and chemical properties of N-Acetylglycine, which are relevant for its safe handling and disposal.
| Property | Value |
| Physical State | Solid (Powder)[1][2][3] |
| Appearance | White to off-white[1][2][3] |
| Molecular Weight | 120.08 g/mol (for this compound)[7] |
| Melting Point | 207 - 209 °C (405 - 408 °F)[1][2][3] |
| Stability | Stable under normal storage conditions[2][3] |
| Incompatibilities | Strong oxidizing agents[1][2][3] |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (under fire conditions)[1][2][3] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Acetylglycine-13C2,15N
Essential Safety and Handling Guide for N-Acetylglycine-13C2,15N
This guide provides immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling and disposal of this compound while maintaining its isotopic integrity.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are paramount to ensure safety and prevent contamination when handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant, powder-free nitrile gloves.[1][3] | To prevent skin contact and avoid contamination of the sample. Gloves should be inspected before use and changed frequently.[1][3] |
| Body Protection | A clean lab coat or other protective clothing.[1] | To prevent contact with skin and clothing. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation.[4][5] If dust formation is likely, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust particles. |
| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is recommended when handling larger quantities or if there is a risk of aerosolization.[1][2] | To minimize inhalation exposure and contain any potential spills. |
Operational and Disposal Plans
Adherence to standardized operational and disposal protocols is crucial for laboratory safety and to prevent environmental contamination.
Experimental Protocol: Safe Handling and Storage
-
Preparation : Before handling, ensure the work area, such as a laminar flow hood or designated bench space, is thoroughly cleaned with 70% ethanol and water.[3] All equipment, including pipettes and tube racks, should also be decontaminated.[3]
-
Weighing : When weighing the powdered compound, do so in a draft-shielded balance or a fume hood to minimize the risk of aerosolization.[1]
-
Handling : Avoid direct contact with the compound. Use appropriate tools, such as spatulas, for transfers. Avoid creating dust.[2] Do not eat, drink, or smoke in the laboratory.[1]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] The recommended long-term storage temperature for the solid compound is 4°C.[1]
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[1]
-
Solid Waste : Collect any solid waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled waste container.
-
Liquid Waste : If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed waste container appropriate for the solvent used.
-
Decontamination : Decontaminate the work area and any reusable equipment with soap and water after use.[1]
-
Disposal : Arrange for the disposal of the chemical waste through a licensed disposal company.[8] Do not dispose of the compound down the drain.[2][8]
Safety and Disposal Workflow
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
